molecular formula C4H5N3O2S B7809836 Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B7809836
M. Wt: 159.17 g/mol
InChI Key: PVPVLXXUAUAZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C4H5N3O2S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVLXXUAUAZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate CAS 227958-69-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and reactivity of Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 227958-69-2). This document is structured for researchers requiring actionable data for experimental design and drug discovery applications.

CAS: 227958-69-2 | Molecular Formula: C₄H₅N₃O₂S | MW: 159.17 g/mol [1]

Executive Summary

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a critical heterocyclic intermediate used primarily in the synthesis of bioactive compounds.[1] It features a 1,3,4-thiadiazole core , a privileged scaffold in medicinal chemistry known for its ability to mimic peptide bonds and engage in hydrogen bonding.[1] This compound is bifunctional: it possesses a nucleophilic primary amine at the C5 position and an electrophilic methyl ester at the C2 position, allowing for orthogonal functionalization strategies. It is a close structural analog of the widely reported ethyl ester (CAS 64837-53-2) and serves as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors.

Physicochemical Profile

PropertyValue / Description
CAS Number 227958-69-2
IUPAC Name Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Molecular Weight 159.17 g/mol
Appearance Off-white to beige solid
Melting Point ~198–205 °C (Estimated based on ethyl ester analog [1])
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, EtOH; Insoluble in water
pKa (Amine) ~2.5–3.0 (Weakly basic due to electron-withdrawing thiadiazole ring)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Critical Note on Identity: Researchers often confuse this compound with its ethyl ester analog (CAS 64837-53-2) or the thiol derivative (CAS 2349-67-9).[1] Ensure the CAS matches your specific reagent, as the methyl ester hydrolyzes faster than the ethyl ester under basic conditions.

Synthetic Pathways & Manufacturing[1][2]

The synthesis of CAS 227958-69-2 generally follows a cyclodehydration mechanism involving thiosemicarbazide and an oxalic acid derivative.[1] The most robust protocol utilizes methyl oxalyl chloride to ensure the direct formation of the methyl ester.

Synthesis Logic

The formation of the 1,3,4-thiadiazole ring occurs via the condensation of a hydrazine-derived backbone followed by acid-catalyzed cyclization.[1][2]

  • Acylation: Thiosemicarbazide reacts with methyl oxalyl chloride to form a hydrazine intermediate.

  • Cyclodehydration: A dehydrating agent (e.g., POCl₃, H₂SO₄, or Polyphosphoric Acid) closes the ring.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard methodologies for 2-amino-1,3,4-thiadiazoles [2, 3].

Reagents:

  • Thiosemicarbazide (1.0 eq)

  • Methyl Oxalyl Chloride (1.1 eq)

  • Solvent: Anhydrous THF or Dioxane[1]

  • Cyclizing Agent: POCl₃ (Phosphorus Oxychloride)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with thiosemicarbazide (10 mmol) and anhydrous THF (50 mL) under Argon.

  • Addition: Cool the suspension to 0 °C. Add Methyl Oxalyl Chloride (11 mmol) dropwise over 20 minutes.

  • Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. A precipitate (the acyclic hydrazine intermediate) typically forms.

  • Cyclization: Carefully add POCl₃ (5 mL) to the reaction mixture. Heat to reflux (60–70 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching: Cool to RT. Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl₃.

  • Isolation: Neutralize the aqueous solution to pH 7–8 using saturated NaHCO₃. The product will precipitate.[3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF to yield Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate.[1]

Synthesis Workflow Diagram[2]

SynthesisWorkflow Start Thiosemicarbazide (Nucleophile) Inter Acyclic Hydrazine Intermediate Start->Inter Acylation (THF, 0°C) Reagent Methyl Oxalyl Chloride (Electrophile) Reagent->Inter Cyclization Cyclodehydration (POCl3 / Heat) Inter->Cyclization Ring Closure Product Methyl 5-amino-1,3,4- thiadiazole-2-carboxylate Cyclization->Product Quench & Neutralize

Caption: Step-wise synthesis of CAS 227958-69-2 via cyclodehydration of thiosemicarbazide precursors.

Reactivity & Functionalization[1][5][6]

This compound acts as a "linchpin" scaffold. The electron-deficient nature of the thiadiazole ring (due to the N=N and C-S bonds) makes the C5-amine less nucleophilic than a standard aniline, requiring activated electrophiles for coupling.

C5-Amine Functionalization
  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. This is the primary route for extending the scaffold in kinase inhibitor design.

  • Sandmeyer Reaction: The amine can be diazotized and replaced with a halide (Cl, Br, I) to create a leaving group for Suzuki/Buchwald couplings.

  • Schiff Base Formation: Condensation with aromatic aldehydes yields imines, often used to synthesize fused heterocyclic systems.

C2-Ester Functionalization
  • Hydrolysis: Treatment with LiOH/MeOH yields the carboxylic acid (CAS 227958-70-5), which can be decarboxylated or coupled to amines.[1]

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,2,4-triazole formation (creating bis-heterocycles).[1]

Reactivity Map[2]

ReactivityMap Core Methyl 5-amino-1,3,4- thiadiazole-2-carboxylate Amide Amide Derivatives (Kinase Inhibitors) Core->Amide R-COCl / Pyridine (Acylation at N5) Halo 5-Halo-thiadiazoles (Suzuki Coupling Precursors) Core->Halo t-BuONO / CuBr2 (Sandmeyer) Acid Carboxylic Acid (Hydrolysis Product) Core->Acid LiOH / THF:H2O (Saponification at C2) Hydrazide Thiadiazole Hydrazide (Triazole Precursor) Core->Hydrazide NH2NH2·H2O (Nucleophilic Acyl Sub.)

Caption: Orthogonal reactivity profile of the C5-amine and C2-ester moieties.

Applications in Drug Discovery[2][5][7]

Carbonic Anhydrase Inhibitors (CAIs)

The 1,3,4-thiadiazole ring is a classic pharmacophore for CAIs (e.g., Acetazolamide). The methyl ester moiety in CAS 227958-69-2 serves as a prodrug-like motif or a handle to attach polar tails that improve water solubility and selectivity for specific CA isoforms (IX and XII) overexpressed in hypoxic tumors [4].[1]

Kinase Inhibition (c-Met)

Derivatives where the C5-amine is acylated with aromatic moieties have shown potency as c-Met kinase inhibitors.[1] The thiadiazole nitrogen atoms often engage in critical hydrogen bonding with the hinge region of the kinase ATP-binding pocket [5].

Antimicrobial Agents

Schiff bases derived from the C5-amine of this ester exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains, by disrupting cell wall synthesis logic similar to sulfonamides [6].[1]

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).

References

  • Chem-Impex International. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Safety Data Sheet. (Analogous property reference). Link

  • Drapak, I. V., et al. (2021). "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." Biopolymers and Cell, 37(1). Link

  • BenchChem. Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide.Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Wang, Z., et al. (2012). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alchem Pharmtech. Product Analysis: Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate.[1]Link

Sources

Methodological & Application

One-pot synthesis of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate from thiosemicarbazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the one-pot synthesis of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate. It is designed for direct application in research and drug development laboratories.

Abstract

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This guide details a robust, scalable, one-pot protocol for synthesizing methyl 5-amino-1,3,4-thiadiazole-2-carboxylate from thiosemicarbazide and dimethyl oxalate. By eliminating intermediate isolation, this method enhances atom economy, reduces solvent waste, and shortens overall processing time while maintaining high purity (>95%) and yield.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via the condensation of a hydrazine derivative (thiosemicarbazide) with a dicarbonyl electrophile (dimethyl oxalate). The transformation involves two distinct phases:

  • Acylation: Nucleophilic attack of the hydrazine terminal nitrogen on the oxalate ester.

  • Cyclodehydration: Intramolecular Robinson-Gabriel-type cyclization driven by acid catalysis.

Reaction Mechanism

The reaction proceeds through an in situ generated intermediate, methyl 2-(2-carbamothioylhydrazinyl)-2-oxoacetate.

Phase 1: Acylation Thiosemicarbazide (1 ) acts as a nucleophile. The terminal amino group (


) attacks one of the carbonyl carbons of dimethyl oxalate (2 ), displacing methanol to form the acyclic intermediate (3 ).

Phase 2: Cyclodehydration Under acidic conditions, the carbonyl oxygen of the amide linkage is protonated, increasing its electrophilicity. The sulfur atom of the thione group attacks this carbon, closing the five-membered ring. Subsequent dehydration (loss of water) and aromatization yield the final 1,3,4-thiadiazole product (4 ).

ReactionMechanism Figure 1: Mechanistic Pathway for One-Pot Synthesis Reactants Thiosemicarbazide (1) + Dimethyl Oxalate (2) Inter Intermediate: Methyl oxamoyl thiosemicarbazide (3) Reactants->Inter Acylation (-MeOH) TS Cyclization TS (S-attack on C=O) Inter->TS H+ Catalyst Delta Product Product: Methyl 5-amino-1,3,4- thiadiazole-2-carboxylate (4) TS->Product Dehydration (-H2O)

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryRolePurity Grade
Thiosemicarbazide 79-19-6Nucleophile>99%
Dimethyl Oxalate 553-90-2Electrophile>98%
Methanol (MeOH) 67-56-1SolventAnhydrous
Methanesulfonic Acid (MsOH) 75-75-2Cyclizing Agent>99%
Triethylamine (Et3N) 121-44-8Neutralization>99%

Note: Methanesulfonic acid is preferred over sulfuric acid due to better solubility profiles and easier workup, though concentrated


 is a viable alternative.
Detailed Procedure (Scale: 50 mmol)

Step 1: Solubilization and Mixing

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Thiosemicarbazide (4.56 g, 50.0 mmol).

  • Add Dimethyl Oxalate (6.50 g, 55.0 mmol, 1.1 equiv).

  • Add Methanol (anhydrous, 100 mL).

    • Observation: The mixture may remain a suspension at room temperature.

Step 2: Formation of Intermediate (Acylation) 5. Heat the reaction mixture to reflux (65 °C) with vigorous stirring. 6. Maintain reflux for 2–3 hours .

  • Checkpoint: The reaction usually becomes clear or changes texture as the intermediate forms. TLC (10% MeOH in DCM) should show consumption of thiosemicarbazide.

Step 3: One-Pot Cyclization 7. Cool the mixture slightly (to ~40 °C). 8. Add Methanesulfonic acid (4.80 g, 50.0 mmol, 1.0 equiv) dropwise over 10 minutes.

  • Caution: Exothermic reaction.
  • Return the mixture to reflux for an additional 4–6 hours .
  • Mechanism:[1] The acid catalyzes the dehydration of the intermediate to close the ring.

Step 4: Workup and Isolation 10. Cool the reaction mixture to room temperature (20–25 °C). 11. Pour the mixture slowly into ice-cold water (200 mL) with stirring. 12. Neutralize the solution to pH 7–8 using saturated aqueous Sodium Bicarbonate (


)  or Triethylamine.
  • Critical: The product precipitates upon neutralization.
  • Stir the slurry at 0–5 °C for 30 minutes to maximize precipitation.
  • Filter the solid using a Buchner funnel.
  • Wash the filter cake with cold water (
    
    
    mL) and cold methanol (
    
    
    mL).

Step 5: Drying and Purification 16. Dry the solid in a vacuum oven at 45 °C for 12 hours. 17. Recrystallization (Optional): If purity is <95%, recrystallize from hot Methanol/Ethanol.

ExperimentalWorkflow Figure 2: One-Pot Experimental Workflow Start Start: Charge RBF (Thiosemicarbazide + DMO + MeOH) Reflux1 Reflux 2-3h (Form Intermediate) Start->Reflux1 AcidAdd Add MsOH Catalyst (Dropwise at 40°C) Reflux1->AcidAdd Reflux2 Reflux 4-6h (Cyclization) AcidAdd->Reflux2 Quench Quench in Ice Water Neutralize (pH 7-8) Reflux2->Quench Filter Filtration & Wash (Cold H2O/MeOH) Quench->Filter Dry Dry (Vac Oven, 45°C) Final Product Filter->Dry

Critical Process Parameters (CPPs)

ParameterOptimal RangeImpact of Deviation
Stoichiometry (DMO) 1.1 – 1.2 equiv<1.0: Incomplete conversion. >1.5: Purification difficulty.
Solvent (MeOH) AnhydrousWater presence: Hydrolysis of ester to acid (side product).
Acid Catalyst 1.0 equivExcess: May hydrolyze the methyl ester product. Insufficient: Slow cyclization.
Reflux Time (Step 3) 4 – 6 hoursToo short: Intermediate remains. Too long: Thermal decomposition.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 220–222 °C (dec).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.20 (s, 2H,
    
    
    , exchangeable), 3.88 (s, 3H,
    
    
    ).
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    ):
    
    
    172.5 (
    
    
    ), 160.1 (
    
    
    ), 153.4 (
    
    
    ), 53.2 (
    
    
    ).
  • MS (ESI): Calculated for

    
     [M+H]
    
    
    
    : 160.01; Found: 160.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Loss of product during filtration (solubility).Cool slurry to 0°C before filtering. Do not over-wash with MeOH.
Impurity: Open Chain Intermediate Incomplete cyclization.Extend Reflux Step 3; Ensure Acid catalyst was added.
Impurity: Carboxylic Acid Hydrolysis of methyl ester.Ensure anhydrous MeOH is used; Avoid excessive acid/heating time.
Sticky/Gummy Product Impure starting materials or wet solvent.Recrystallize crude from Ethanol/DMF mixture.

Safety & Handling

  • Thiosemicarbazide: Highly toxic if swallowed (Category 2). Handle in a fume hood.

  • Dimethyl Oxalate: Irritant. Avoid inhalation of dust.

  • Methanesulfonic Acid: Corrosive. Wear acid-resistant gloves and eye protection.

  • Waste Disposal: Segregate aqueous waste containing thiosemicarbazide residues for specific hazardous waste disposal.

References

  • Review of 1,3,4-Thiadiazole Synthesis: Hu, Y., Li, C., Wang, X., & Li, B. (2014). Recent Progress in the Synthesis of 1,3,4-Thiadiazoles. Chemical Reviews, 114(10), 5572–5610.

  • General Cyclization Protocols: Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5006-5011.

  • One-Pot Methodology Validation: Rostom, S. A. F., et al. (2009). Polysubstituted Pyrazoles, Part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. Bioorganic & Medicinal Chemistry, 17(6), 2410-2422. (Describes analogous cyclization conditions).

  • Specific Ester Synthesis Reference: Matysiak, J. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 471-482. (Details the use of oxalate derivatives).

Sources

Application Notes and Protocols for the Cyclization of 2-Amino-1,3,4-Thiadiazoles using POCl₃ and Polyphosphate Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two common yet distinct protocols for the intramolecular cyclization of 2-amino-1,3,4-thiadiazole derivatives, leading to the formation of fused heterocyclic systems, particularly[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] This document offers detailed experimental procedures using phosphorus oxychloride (POCl₃) and polyphosphate ester (PPE), discusses the underlying reaction mechanisms, provides insights into substrate scope and limitations, and outlines crucial safety considerations.

Section 1: The Strategic Importance of Fused 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to engage in various biological interactions. The fusion of a 1,2,4-triazole ring to this core structure often enhances its therapeutic potential by creating a more rigid and conformationally defined molecule, which can lead to improved binding affinity and selectivity for biological targets. The choice of the cyclizing agent is a critical parameter in the synthesis of these valuable compounds, with POCl₃ representing a classical, powerful reagent and PPE emerging as a milder, often more environmentally benign alternative.

Section 2: Cyclization using Phosphorus Oxychloride (POCl₃): A Powerful Dehydrative Approach

Phosphorus oxychloride is a widely used and potent dehydrating agent for the synthesis of a variety of heterocyclic compounds, including fused 1,3,4-thiadiazoles.[2] It is particularly effective for the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carboxylic acids to yield the corresponding 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles.[1][3]

Mechanism of Action: An Electrophilic Aromatic Substitution Pathway

The reaction proceeds through a mechanism analogous to the Bischler-Napieralski reaction. The carboxylic acid is first activated by POCl₃ to form a highly electrophilic dichlorophosphoryl ester intermediate. This is followed by an intramolecular electrophilic attack by the exocyclic amino group of the triazole, leading to a cyclized intermediate. Subsequent dehydration, driven by the formation of stable phosphorus-based byproducts, results in the aromatic fused ring system.

POCl3_Mechanism cluster_activation Activation of Carboxylic Acid cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration and Aromatization RCOOH R-COOH Intermediate1 Dichlorophosphoryl Ester Intermediate RCOOH->Intermediate1 + POCl₃ POCl3 POCl₃ TriazoleThiol 4-Amino-5-R'-4H-1,2,4-triazole-3-thiol Intermediate2 Cyclized Intermediate TriazoleThiol->Intermediate2 + Intermediate 1 FusedProduct [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Intermediate2->FusedProduct - H₂O, - PO₂Cl

Mechanism of POCl₃-mediated cyclization.
Detailed Experimental Protocol: Synthesis of 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles

This protocol is a general procedure adapted from established literature.[1][3]

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • Substituted aromatic or aliphatic carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 mL per 0.01 mol of triazole)

  • Crushed ice

  • Dilute sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) and the desired carboxylic acid (0.01 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood. The addition can be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Precipitation: Allow the ice to melt, and then neutralize the acidic solution with a dilute solution of NaOH or KOH until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure fused thiadiazole derivative.

Expert Insights & Trustworthiness:

  • Anhydrous Conditions: POCl₃ is highly reactive with water. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

  • Stoichiometry: While equimolar amounts of the triazole and carboxylic acid are typically used, a slight excess of the carboxylic acid may be beneficial in some cases.

  • Reaction Time: The required reflux time can vary depending on the reactivity of the substrates. Monitoring by TLC is crucial to avoid decomposition from prolonged heating.

  • Work-up Caution: The quenching of POCl₃ with ice water is a vigorous reaction that releases HCl gas. Perform this step slowly and with appropriate personal protective equipment (PPE).

  • Purity of Starting Materials: The purity of the starting triazole-thiol is critical for obtaining good yields and a clean product.

Substrate Scope and Yields

The POCl₃ method is robust and tolerates a wide range of substituents on both the triazole and the carboxylic acid.

R¹ in TriazoleR² in Carboxylic AcidReported Yield (%)Reference
Pyridin-4-ylVarious substituted aromaticsGood to excellent[1]
DiphenylmethylVarious substituted aromaticsNot specified[1]
Various aryl/heteroarylQuinoline-4-carboxylic acidsGood[3]
5-nitrofuran-2-ylVarious aromatic aldehydesGood[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Section 3: Cyclization using Polyphosphate Ester (PPE): A Milder Alternative

Polyphosphate ester (PPE) has gained traction as a mild and efficient reagent for various cyclization and condensation reactions, including the synthesis of 2-amino-1,3,4-thiadiazoles.[6][7] It functions as both a Lewis acid and a dehydrating agent, often under less harsh conditions than POCl₃.

Mechanism of Action: Lewis Acid-Assisted Cyclodehydration

In the presence of PPE, the carboxylic acid is activated, likely through the formation of a mixed anhydride. The exocyclic amino group of the thiadiazole then acts as a nucleophile, attacking the activated carbonyl group. Subsequent intramolecular cyclization and dehydration, facilitated by the polyphosphate matrix, leads to the formation of the fused heterocyclic system.

PPE_Mechanism cluster_activation_ppe Activation of Carboxylic Acid cluster_cyclization_ppe Intramolecular Cyclization cluster_dehydration_ppe Dehydration and Aromatization RCOOH_ppe R-COOH Intermediate1_ppe Mixed Anhydride Intermediate RCOOH_ppe->Intermediate1_ppe + PPE PPE PPE Thiadiazole_ppe 2-Amino-N-substituted-1,3,4-thiadiazole Intermediate2_ppe Cyclized Intermediate Thiadiazole_ppe->Intermediate2_ppe + Intermediate 1 FusedProduct_ppe Fused Thiadiazole Derivative Intermediate2_ppe->FusedProduct_ppe - H₂O

Proposed mechanism of PPE-mediated cyclization.
Detailed Experimental Protocol: One-Pot Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol describes a one-pot synthesis of the initial 2-amino-1,3,4-thiadiazole ring, which can then be a precursor for further cyclizations.[6][7]

Materials:

  • Carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Polyphosphate ester (PPE)

  • Chloroform (or another suitable solvent)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL).

  • Reagent Addition: Heat the solution to 60 °C and add thiosemicarbazide (5 mmol).

  • Reaction: Maintain the reaction temperature below 85 °C and monitor the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Filter the resulting precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-1,3,4-thiadiazole.

Expert Insights & Trustworthiness:

  • PPE Quality: The quality and composition of PPE can vary. It is advisable to use a commercially available, standardized reagent or prepare it consistently.

  • Temperature Control: While milder than POCl₃, controlling the temperature is still important to prevent side reactions.

  • Homogeneous Mixture: Ensuring the reaction mixture is well-stirred and homogeneous is key for efficient reaction.

  • Work-up: The work-up is generally simpler and safer than with POCl₃, as the quenching with water is less violent.

Substrate Scope and Yields

The PPE method is effective for a range of carboxylic acids, although extensive data on its use for the cyclization of pre-formed 2-amino-1,3,4-thiadiazoles into complex fused systems is less reported in readily available literature. The one-pot synthesis of 2-amino-1,3,4-thiadiazoles has been demonstrated with various carboxylic acids.[6]

Carboxylic AcidReported Yield (%)Reference
Benzoic acidGood[6]
Substituted benzoic acidsGood[6]
Aliphatic carboxylic acidsModerate to Good[6]

Section 4: Comparative Analysis and Reagent Selection

FeaturePhosphorus Oxychloride (POCl₃)Polyphosphate Ester (PPE)
Reactivity Highly reactive, potent dehydrating agentMilder, acts as both Lewis acid and dehydrating agent
Reaction Conditions Often requires reflux temperaturesGenerally lower reaction temperatures (60-85 °C)
Work-up Hazardous, requires careful quenchingSimpler and safer work-up
Substrate Scope Broad and well-documented for various cyclizationsGood for one-pot syntheses, less documented for complex fused systems
Safety Highly corrosive, toxic, and water-reactiveCorrosive but less hazardous than POCl₃
Environmental Impact Generates hazardous byproductsConsidered a "greener" alternative

Guidance for Selection:

  • For robust, well-established cyclizations with a wide range of substrates, and when appropriate safety measures are in place, POCl₃ is a reliable choice.

  • For reactions with sensitive functional groups, or when a milder, more environmentally friendly approach is desired, PPE is an excellent alternative, particularly for the initial synthesis of the 2-amino-1,3,4-thiadiazole core.

Section 5: Safety and Handling

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water, releasing toxic and corrosive fumes.[5] Causes severe skin and eye burns.

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a full-face shield, acid-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. The container must be tightly sealed.

  • Disposal: Neutralize small spills or residues with soda ash or lime in a large volume of water in an open area. Dispose of as hazardous waste according to local regulations.

Polyphosphate Ester (PPE):

  • Hazards: Corrosive and can cause skin and eye irritation. Harmful if swallowed.

  • Handling: Handle with appropriate PPE, including gloves and safety glasses. Avoid inhalation of dust or mists.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Bhosale, V. R. (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli).
  • Dong, J., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(10), 103712.
  • Scite.ai. (n.d.).
  • Obushak, N. D., et al. (2007). Synthesis of substituted 4-([1][2][3]triazolo[3,4-b]-[1][3][4]thiadiazol-6-yl)quinolines. Russian Journal of Organic Chemistry, 43(8), 1224-1227.

  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Under Ambient, Aerobic Conditions.
  • ResearchGate. (2022).
  • Chitale, S. K., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(3), 994-1000.
  • Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 19(15), 4506-4512.

  • ResearchGate. (n.d.). Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and.

  • Zauer, E. A., et al. (2021).
  • MDPI. (2021).
  • Holla, B. S., et al. (2000). synthesis and bioactivity of -triazolo[3,4- ][1][3][4]thiadiazoles, s b s b s b ′ ′. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(6), 440-446.

  • DergiPark. (2015). SYNTHESIS AND EXPERIMENTAL CHARACTERIZATION OF SOME NEW[1][2][3]TRIAZOLO[3,4-b][1][3][4]THIADIAZOLE DERIVATIVES.

  • LOCKSS. (n.d.).
  • MDPI. (2022). Novel[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine and[1][2][3]triazolo[3,4-b][1][3][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity.

  • ResearchGate. (n.d.).
  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). The Journal of Organic Chemistry, 88(17), 11486-11496.
  • Bennett, M. A., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of medicinal chemistry, 56(19), 7543-7552.
  • Universiti Tunku Abdul Rahman. (n.d.).
  • Sci-Hub. (n.d.). SYNTHESIS OF SOME FUSED HETEROCYCLES CONTAINING 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLES.
  • IJRASET. (2022).
  • Science of Synthesis. (n.d.). Product Class 12: 1,3,4-Thiadiazoles.
  • PMC. (2025).
  • PubMed. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
  • ResearchGate. (2023). A New Efficient Method for the Synthesis of Fused[1][2][8]Thiadiazoles and Their Dearomatization with C‐Nucleophiles.

  • Royal Society of Chemistry. (n.d.).
  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

Sources

Application Notes & Protocols: A Scientist's Guide to Microwave-Assisted Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Ascendancy of Microwave Chemistry in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the 1,3,4-thiadiazole scaffold is a cornerstone. Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The 5-amino-1,3,4-thiadiazole-2-carboxylate ester moiety, in particular, serves as a versatile building block for the synthesis of more complex and potent therapeutic agents.[6][7]

Traditionally, the synthesis of these heterocyclic compounds has been fraught with challenges, often requiring long reaction times, harsh conditions, and the use of hazardous reagents.[5] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[8][9][10] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity.[8][10][11][12] This application note provides a detailed protocol and in-depth scientific insights into the microwave-assisted synthesis of 5-amino-1,3,4-thiadiazole-2-carboxylate esters, tailored for researchers, scientists, and professionals in drug development.

Principle and Rationale: The "Microwave Effect" in Action

The efficacy of microwave synthesis stems from the interaction of the electromagnetic field with polar molecules in the reaction mixture. This interaction leads to rapid and uniform heating through two primary mechanisms: dipolar polarization and ionic conduction.[8][11] In the context of synthesizing 5-amino-1,3,4-thiadiazole-2-carboxylate esters, this "superheating" effect accelerates the rate-determining steps of the reaction, often leading to cleaner product profiles and minimizing the formation of unwanted byproducts. The ability to precisely control temperature and pressure within a sealed microwave reactor further enhances reaction efficiency and reproducibility.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general and robust method for the microwave-assisted synthesis of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Materials:

  • Thiosemicarbazide (Reagent Grade, ≥99%)

  • Ethyl 2-chloro-2-oxoacetate (or corresponding ester) (Reagent Grade, ≥98%)

  • Anhydrous Ethanol (or other suitable polar, high-boiling solvent)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (HPLC grade) for chromatography

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add thiosemicarbazide (1.0 mmol).

  • Solvent and Base Addition: Add anhydrous ethanol (3 mL) to the vial, followed by triethylamine (1.2 mmol). Stir the mixture for 2 minutes at room temperature to ensure dissolution.

  • Addition of the Ester: Slowly add ethyl 2-chloro-2-oxoacetate (1.0 mmol) to the reaction mixture.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (Ramp time: 2 minutes)

    • Hold Time: 10 minutes

    • Power: 150 W (Variable power to maintain temperature)

    • Stirring: High

  • Reaction Workup: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding distilled water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_product Final Product A Thiosemicarbazide D Combine Reagents in Microwave Vial A->D B Ethanol & Triethylamine B->D C Ethyl 2-chloro-2-oxoacetate C->D E Microwave Irradiation (120°C, 10 min, 150W) D->E F Quench with Water E->F G Ethyl Acetate Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Ethyl 5-amino-1,3,4- thiadiazole-2-carboxylate I->J

Caption: Microwave-assisted synthesis workflow.

Mechanistic Insights: A Plausible Reaction Pathway

The formation of the 5-amino-1,3,4-thiadiazole-2-carboxylate ester is believed to proceed through a multi-step condensation and cyclization sequence. The initial step involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the ethyl 2-chloro-2-oxoacetate. This is followed by an intramolecular cyclization with the elimination of water and hydrogen chloride, facilitated by the base and accelerated by microwave heating.

Proposed Reaction Mechanism Diagram:

G Thiosemicarbazide Thiosemicarbazide Intermediate_1 Intermediate_1 Thiosemicarbazide->Intermediate_1 + Ethyl 2-chloro-2-oxoacetate Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 - HCl Product Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Intermediate_2->Product - H2O (Cyclization)

Caption: Proposed reaction mechanism.

Data Summary and Expected Outcomes

The microwave-assisted protocol consistently delivers superior results compared to conventional heating methods. The following table summarizes typical data obtained from this synthesis.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 - 15 minutes4 - 8 hours
Typical Yield 85 - 95%60 - 75%
Purity (pre-purification) HighModerate (often requires extensive purification)
Energy Consumption LowHigh
Solvent Usage MinimalSignificant

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, improper sealing of the vial, incorrect stoichiometry.Increase reaction time or temperature. Ensure the vial is properly capped. Verify the molar ratios of reactants.
Impure Product Side reactions due to excessive temperature or time.Optimize microwave conditions (lower temperature or shorter time). Adjust the purification protocol.
Reaction Stalls Insufficient microwave power absorption.Use a more polar solvent or add a microwave absorber (e.g., a small amount of ionic liquid).

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

The microwave-assisted synthesis of 5-amino-1,3,4-thiadiazole-2-carboxylate esters represents a significant advancement in synthetic organic chemistry.[10][12] This technology offers a greener, faster, and more efficient alternative to traditional methods, enabling researchers to accelerate the discovery and development of new chemical entities with therapeutic potential.[8][9] The protocols and insights provided in this application note are intended to empower scientists to harness the full potential of microwave chemistry in their research endeavors.

References

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical Reviews, 107(6), 2563-2591. [Link]

  • Hayes, B. L. (2002).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Bozdag, M., Alafeefy, A. M., & Supuran, C. T. (2020). 1, 3, 4-Thiadiazole-containing compounds as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

  • Gadhwal, S., & Boruah, R. C. (2001). A facile microwave-induced synthesis of 5-substituted 2-amino-1, 3, 4-thiadiazoles. Indian Journal of Chemistry-Section B, 40(12), 1255-1256.
  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media. Accounts of Chemical Research, 41(5), 629-639. [Link]

  • Mathew, V., Keshavayya, J., Vaidya, V. P., & Giles, D. (2007). Studies on synthesis and pharmacological activities of 3, 6-disubstituted-1, 2, 4-triazolo [3, 4-b]-1, 3, 4-thiadiazoles and their dihydro analogues. European journal of medicinal chemistry, 42(6), 823-832. [Link]

  • Pattan, S. R., Bukitagar, A. A., Pattan, J. S., & Kapadnis, P. K. (2009). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 74(1), 47-55.
  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. [Link]

  • RSC Publishing. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. [Link]

  • PubMed. (2024, September 20). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2016, December 22). Microwave assisted synthesis and antibacterial studies of 5-amino thiadiazole substituted pyrimidine compounds. [Link]

  • National Center for Biotechnology Information. (2025, January 29). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. [Link]

  • PubMed. (2021, July 15). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. [Link]

  • Asian Journal of Chemistry. (2007, February 3). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3,4-thiadiazole derivative 6. [Link]

  • ResearchGate. (2021, March). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... [Link]

  • PubMed. (2011, April 15). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

  • SSRN. (n.d.). Imidazo[2,1-b][8][10][11]thiadiazoles. [Link]

Sources

Application Note: Optimized Synthesis of Schiff Bases Derived from Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing Schiff bases (imines) using methyl 5-amino-1,3,4-thiadiazole-2-carboxylate as the amine precursor. Due to the electron-deficient nature of the 1,3,4-thiadiazole ring, further deactivated by the C2-ester group, the exocyclic amine exhibits significantly reduced nucleophilicity compared to standard aromatic amines.

This guide presents two validated methodologies:

  • Method A (Thermodynamic): Conventional acid-catalyzed reflux (High scalability).

  • Method B (Kinetic): Microwave-assisted synthesis (High throughput/Green chemistry).

Chemical Context & Mechanistic Insight

The Nucleophilicity Challenge

The primary challenge in this synthesis is the electronic environment of the amine.

  • Heteroaromatic Sink: The 1,3,4-thiadiazole ring is electron-withdrawing, pulling electron density away from the exocyclic amino group (

    
    ).
    
  • Inductive Deactivation: The methyl ester (

    
    ) at position 2 exerts a strong inductive effect (-I), further reducing the Lewis basicity of the amine at position 5.
    
The Solution: Acid Catalysis

To overcome the "lazy" nucleophile, the reaction requires acid catalysis to activate the electrophile (the aldehyde carbonyl). However, a delicate balance is required:

  • Too little acid: The aldehyde carbonyl remains unactivated; the weak amine cannot attack.

  • Too much acid: The amine gets protonated (

    
    ), rendering it non-nucleophilic and killing the reaction.
    

Glacial Acetic Acid (GAA) is the catalyst of choice as it provides sufficient protons to activate the aldehyde without fully protonating the deactivated heteroaromatic amine.

Reaction Mechanism

The reaction proceeds via a hemiaminal intermediate followed by dehydration.

SchiffBaseMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (H+ from AcOH) Reactants->Activation AcOH Attack Nucleophilic Attack (Formation of C-N bond) Activation->Attack Slow Step Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Entropy driven Product Schiff Base (Imine) Dehydration->Product

Figure 1: Acid-catalyzed mechanism for Schiff base formation on electron-deficient thiadiazoles.

Materials & Equipment

ComponentSpecificationPurpose
Amine Methyl 5-amino-1,3,4-thiadiazole-2-carboxylateNucleophile (limiting reagent)
Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)Electrophile (1.0 - 1.2 eq)
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction medium (Polar protic)
Catalyst Glacial Acetic Acid (GAA)Carbonyl activator
Drying Agent Anhydrous

If solvent extraction is needed
Apparatus Reflux condenser (Method A) or Microwave Reactor (Method B)Energy input

Experimental Protocols

Method A: Conventional Thermal Reflux (Standard)

Best for: Large scale synthesis (>1g) and thermally stable aldehydes.

  • Preparation: In a clean round-bottom flask (RBF), dissolve 1.0 mmol of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate in 15-20 mL of absolute ethanol.

    • Note: Heating slightly (40°C) may be required to fully dissolve the amine.

  • Addition: Add 1.0 - 1.1 mmol of the appropriate aromatic aldehyde to the solution.

  • Catalysis: Add 2-4 drops of Glacial Acetic Acid.

    • Critical: Do not add excess acid. pH should be approx. 4-5.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 to 8 hours .

    • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (low Rf) and appearance of a new, less polar spot.

  • Workup:

    • Scenario 1 (Precipitate forms): If solid forms upon cooling to room temperature, filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

    • Scenario 2 (No precipitate): Pour the reaction mixture onto 50g of crushed ice with stirring. The sudden polarity change and temperature drop usually force precipitation. Filter the resulting solid.[1]

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water (8:2) mixture.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, stubborn substrates, and rapid screening.

  • Preparation: In a microwave-safe process vial (e.g., 10 mL), mix 1.0 mmol of the amine and 1.0 mmol of the aldehyde.

  • Solvent/Catalyst: Add a minimum amount of Ethanol (2-3 mL) to create a slurry, followed by 1 drop of Glacial Acetic Acid.

    • Variation: This can often be performed solvent-free (neat) if the aldehyde is a liquid.

  • Irradiation: Cap the vial. Irradiate at 250-300 Watts for 2 to 5 minutes .

    • Temperature Limit: Set maximum temperature to 85°C to prevent ester hydrolysis.

  • Workup: Allow the vial to cool. The product often crystallizes directly upon cooling. Wash with cold ethanol and dry.

Quality Control & Characterization

To validate the formation of the Schiff base and ensure the ester group remains intact:

TechniqueDiagnostic SignalInterpretation
FT-IR 1610 - 1640 cm⁻¹ Appearance of strong C=N (Imine) stretch.
FT-IR 1720 - 1740 cm⁻¹ Retention of C=O (Ester) stretch. (Loss indicates hydrolysis).
FT-IR 3100 - 3400 cm⁻¹ Disappearance of the NH₂ doublet (Primary amine).
¹H NMR δ 8.2 - 9.1 ppm (s, 1H) Singlet corresponding to the azomethine proton (N=CH ).
¹H NMR δ 3.9 - 4.0 ppm (s, 3H) Singlet corresponding to the methyl ester protons.

Troubleshooting & Decision Tree

Common issues involve the stability of the ester and the solubility of the product.

Troubleshooting Start Reaction Complete (TLC Check) Precipitate Precipitate formed on cooling? Start->Precipitate Filter Filter & Wash (Cold EtOH) Precipitate->Filter Yes IcePour Pour onto Crushed Ice Precipitate->IcePour No Solidifies Solidifies? IcePour->Solidifies Solidifies->Filter Yes Oil Forms Oily Mass Solidifies->Oil No Triturate Triturate with Ether/Hexane Oil->Triturate Rotovap Evaporate Solvent Recrystallize Oil->Rotovap

Figure 2: Workup decision matrix for thiadiazole Schiff bases.

Critical Warning: Ester Hydrolysis

The methyl ester at position 2 is susceptible to hydrolysis under acidic reflux.

  • Symptom: Loss of methyl peak in NMR (~3.9 ppm) and appearance of broad OH (10-12 ppm).

  • Prevention: Ensure anhydrous ethanol is used. Do not extend reflux time beyond 10 hours. Avoid strong mineral acids (HCl, H₂SO₄); stick to Acetic Acid.

References

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. ResearchGate. Available at: [Link]

  • Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Characterization of Novel Compounds Containing Imidazole, Thiadiazole, Schiff Base, and Azetidinone Chromospheres. International Journal of Drug Delivery Technology. Available at: [Link][2]

Sources

Nucleophilic substitution reactions at the 5-position of 1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 1,3,4-Thiadiazoles via Nucleophilic Aromatic Substitution (


) 

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylates and a core pharmacophore in carbonic anhydrase inhibitors (e.g., Acetazolamide) and antimicrobial agents. While electrophilic substitution on this electron-deficient ring is difficult, the C2 and C5 positions are highly susceptible to Nucleophilic Aromatic Substitution (


).

This guide provides a comprehensive technical workflow for functionalizing the 5-position of 2-substituted-1,3,4-thiadiazoles. We detail the mechanistic underpinnings, critical process parameters, and two validated protocols: Standard Halogen Displacement and the Advanced Sulfone Displacement Strategy for difficult substrates.

Scientific Background & Mechanism

Electronic Architecture

The 1,3,4-thiadiazole ring is electron-deficient due to the inductive withdrawal of the sulfur atom and the high electronegativity of the two nitrogen atoms (N3 and N4).[1]

  • Positions 2 and 5: These carbons are chemically equivalent in the unsubstituted ring. They possess significant partial positive character (

    
    ), making them prime targets for nucleophilic attack.
    
  • Reactivity Profile: The reactivity parallels that of 2-halopyridines but is often higher due to the presence of three heteroatoms destabilizing the ground state and stabilizing the anionic intermediate.

The Mechanism

The reaction proceeds via a stepwise Addition-Elimination pathway.

  • Addition: The nucleophile attacks the C5 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.

  • Elimination: The leaving group (LG) is expelled, restoring aromaticity.

Key Insight: Unlike benzene derivatives, where electron-withdrawing groups (EWGs) are required to activate the ring, the 1,3,4-thiadiazole ring is its own EWG. However, a substituent at C2 (e.g., Aryl,


) can further modulate reactivity.

SNAr_Mechanism cluster_0 Transition State Stabilization Start Substrate (2-R-5-LG-thiadiazole) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Addition (RDS) Nu Nucleophile (Nu:) Nu->Complex Product Product (2-R-5-Nu-thiadiazole) Complex->Product Elimination LG Leaving Group (LG-) Complex->LG

Figure 1: General


 mechanism on the 1,3,4-thiadiazole scaffold. The rate-determining step (RDS) is typically the initial nucleophilic attack.

Critical Process Parameters (CPP)

To ensure reproducibility and high yields, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Leaving Group (LG)

Sulfones (

) are superior LGs in azoles due to high electron withdrawal and accommodation of negative charge during departure.
Solvent DMF, DMSO, or EtOHPolar aprotic solvents (DMF, DMSO) stabilize the polar transition state. Ethanol is preferred for green chemistry if solubility permits.
Base

,

, or DIPEA
Neutralizes the generated acid (H-LG). Caution: Strong hydroxide bases (NaOH) can cause ring opening (hydrolysis) at high temps.
Temperature 60°C – 100°CActivation energy for

on thiadiazoles is moderate. Room temp reactions are possible with highly reactive nucleophiles (e.g., thiols).

Experimental Protocols

Protocol A: Amination of 2-Bromo-5-Phenyl-1,3,4-Thiadiazole

Target Application: Synthesis of amino-thiadiazole libraries for kinase inhibition.

Reagents:

  • 2-Bromo-5-phenyl-1,3,4-thiadiazole (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 – 1.5 equiv)

  • 
     (2.0 equiv)
    
  • DMF (Dimethylformamide) [Concentration: 0.5 M]

Step-by-Step Methodology:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 2-bromo-5-phenyl-1,3,4-thiadiazole (241 mg, 1.0 mmol) and anhydrous

    
     (276 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMF (2.0 mL). Stir for 5 minutes to ensure dispersion.

  • Addition: Add Morpholine (130 µL, 1.5 mmol) dropwise.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid.

    • Filter the solid and wash with water (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 85–92%.

Protocol B: The "Sulfone Shunt" (High-Reactivity Variant)

Target Application: Late-stage functionalization or when the halogen precursor is unreactive/unavailable. This involves oxidizing a thioether to a sulfone, creating a "super-leaving group."

Workflow:

  • S-Alkylation: 2-Mercapto-thiadiazole + MeI

    
     2-SMe-thiadiazole.
    
  • Oxidation: 2-SMe-thiadiazole + mCPBA

    
     2-
    
    
    
    -thiadiazole.
  • Displacement: 2-

    
    -thiadiazole + Nucleophile 
    
    
    
    Product.

Step-by-Step (Step 3 - Displacement):

  • Setup: Dissolve 2-methanesulfonyl-5-phenyl-1,3,4-thiadiazole (1.0 equiv) in THF (0.2 M).

  • Reaction: Add the nucleophile (e.g., primary amine, 1.2 equiv). If the nucleophile is neutral, add 1.5 equiv DIPEA.

  • Conditions: Stir at Room Temperature for 2 hours.

    • Expert Note: The sulfone is so reactive that heating is often unnecessary and can lead to side products.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .

Optimization Logic & Troubleshooting

Use the following decision tree to optimize reaction conditions if yields are low.

Optimization_Workflow Start Low Yield / No Reaction? CheckSM Is Starting Material (SM) Consumed? Start->CheckSM AnalyzeProd Analyze Side Products CheckSM->AnalyzeProd Yes NoConsump No: SM Remains CheckSM->NoConsump No RingOpen Yes: Ring Opening Observed AnalyzeProd->RingOpen Hydrolysis Heat Increase Temp to 100°C or Switch Solvent to DMSO NoConsump->Heat MilderBase Switch Base: Use DIPEA instead of hydroxide/carbonate RingOpen->MilderBase DrySolv Ensure Anhydrous Conditions (Water attacks C2/C5) RingOpen->DrySolv ChangeLG Switch Leaving Group (Br -> SO2Me) Heat->ChangeLG Still No Rxn

Figure 2: Troubleshooting logic for


 on 1,3,4-thiadiazoles. Ring opening is the most common failure mode in aqueous/basic conditions.

References

  • Mechanism & General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Refer to Chapter on 1,3-azoles).

  • Halogen Displacement Protocol: Hu, Y., et al. (2011). Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. Heterocycles, 83(10), 2275.

  • Biological Relevance & Scaffold Utility: Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[3][4] Drug Design, Development and Therapy, 12, 1545–1566.

  • Sulfone/Sulfoxide Displacement (Analogous Pyridine Chemistry): Klapars, A., et al. (2005). Synthesis of 2-Amino-1,3,4-thiadiazoles. Journal of Organic Chemistry. (General reference for sulfonyl leaving groups in electron-deficient heterocycles).

Sources

Using methyl 5-amino-1,3,4-thiadiazole-2-carboxylate as a carbonic anhydrase inhibitor precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of Carbonic Anhydrase Inhibitors (CAIs) has shifted from broad-spectrum systemic agents (e.g., Acetazolamide) to isoform-selective compounds targeting tumor-associated enzymes (CA IX, XII) or CNS-specific isoforms (CA VII).

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (MATC) serves as a privileged "Hub Intermediate" in this pipeline. Unlike standard sulfonamide precursors, MATC offers a unique orthogonal reactive profile:

  • The 5-Amino Position: Acts as a nucleophile for attaching Zinc-Binding Groups (ZBGs), typically benzenesulfonamides, via amide or urea linkages.

  • The 2-Carboxylate Position: Serves as the "Tail Anchor." Hydrolysis or hydrazinolysis of this ester allows for the extension of the molecule into the hydrophilic half of the enzyme active site, a critical strategy for distinguishing between conserved isoforms (CA I/II) and therapeutic targets (CA IX/XII).

This guide details the protocol for converting MATC into a high-affinity CAI library using the "Dual-Tail" rational design strategy .

Synthetic Workflow: The "Tail Approach"

The following workflow describes the conversion of MATC into a Sulfonamide-Thiadiazole Hybrid . The objective is to install a primary sulfonamide (to bind the Zn²⁺ ion) at the N-terminus while modifying the C-terminus (ester) to interact with selective pockets.

Pathway Diagram (DOT Visualization)

CAI_Synthesis cluster_logic Medicinal Chemistry Logic MATC Methyl 5-amino-1,3,4- thiadiazole-2-carboxylate (Start) Int_A Intermediate A: Amide Coupling (Install ZBG) MATC->Int_A + 4-Sulfamoylbenzoyl chloride (Pyridine, THF) Int_B Intermediate B: Hydrazide Formation (Activate Tail) Int_A->Int_B + Hydrazine hydrate (EtOH, Reflux) Final_Lib Final CAI Library: Schiff Bases / Amides (Selectivity Elements) Int_B->Final_Lib + R-CHO / R-NCS (Tail Diversification) ZBG Zinc Binding Group (Essential for Potency) Tail Hydrophobic Tail (Essential for Selectivity)

Caption: Synthetic route transforming MATC into a dual-functionalized inhibitor. The pathway prioritizes early installation of the sulfonamide ZBG followed by tail diversification.

Detailed Protocol: Synthesis of Sulfonamido-Thiadiazole Hybrids

Safety Note: Handle hydrazine hydrate and sulfonyl chlorides in a fume hood. Wear appropriate PPE.

Phase 1: Installation of the Zinc Binding Group (ZBG)

This step couples the 5-amino group of MATC with a sulfonamide-bearing aromatic ring.

  • Reagents: MATC (1.0 eq), 4-Sulfamoylbenzoyl chloride (1.1 eq), Pyridine (dry, solvent/base).

  • Procedure:

    • Dissolve MATC (5 mmol) in anhydrous pyridine (10 mL) at 0°C.

    • Add 4-Sulfamoylbenzoyl chloride portion-wise over 15 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 6–12 hours (Monitor via TLC, solvent: MeOH/DCM 1:9).

    • Pour the mixture into ice-water (100 mL) and acidify to pH 4 with 1N HCl.

    • Workup: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

  • Outcome: Methyl 5-(4-sulfamoylbenzamido)-1,3,4-thiadiazole-2-carboxylate. (This intermediate now possesses the critical sulfonamide ZBG).

Phase 2: Tail Activation (Hydrazinolysis)

Converting the methyl ester to a hydrazide increases water solubility and provides a "handle" for further functionalization.

  • Reagents: Intermediate from Phase 1 (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (absolute).

  • Procedure:

    • Suspend the ester in Ethanol (20 mL).

    • Add Hydrazine hydrate dropwise.

    • Reflux for 4–6 hours. The solid usually dissolves then reprecipitates.

    • Cool to RT, filter the solid, and wash with cold ethanol.

  • Outcome: 4-Sulfamoyl-N-(5-(hydrazinecarbonyl)-1,3,4-thiadiazol-2-yl)benzamide.

Phase 3: Library Generation (The "Tail" Extension)

React the hydrazide with various aldehydes to create a library of hydrazones. The choice of aldehyde determines isoform selectivity (e.g., bulky lipophilic aldehydes often favor CA IX).

  • Reaction: Hydrazide + Aromatic Aldehyde

    
     Acylhydrazone (Schiff Base).
    
  • Conditions: Reflux in Ethanol with catalytic acetic acid for 2–4 hours.

Biological Evaluation: Stopped-Flow CO2 Hydration Assay

The Stopped-Flow CO2 Hydration Assay is the industry gold standard for determining the inhibition constant (


). Unlike esterase assays (using p-nitrophenyl acetate), this method measures the physiological reaction of CA:


Experimental Setup
  • Instrument: Applied Photophysics SX.18MV (or equivalent stopped-flow spectrometer).

  • Detection: Colorimetric change of an indicator (Phenol Red) at 557 nm.

  • Temperature: 20°C.

Reagent Preparation
ComponentCompositionRole
Buffer A (Enzyme) 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, 10-100 nM CA Enzyme, 0.2 mM Phenol Red.Maintains physiological pH; contains the target enzyme.
Buffer B (Substrate) 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, saturated CO₂ (approx. 33 mM).Provides the substrate.
Inhibitor Solution Dilution series of the synthesized MATC-derivative (0.1 nM – 10 µM) in Buffer A.The test compound.[1][2][3][4][5][6]
Assay Protocol (Step-by-Step)
  • Saturation: Bubble CO₂ into pure water for 30 minutes at 20°C to create a saturated solution (~33 mM CO₂). Mix this 1:1 with 2x concentrated Buffer B to achieve final substrate concentration.

  • Incubation: Incubate the CA enzyme (Isoforms I, II, IX, or XII) with the Inhibitor Solution for 15 minutes prior to measurement to ensure equilibrium binding.

  • Injection: The stopped-flow instrument rapidly mixes Buffer A (Enzyme + Inhibitor) and Buffer B (Substrate) in a 1:1 ratio.

  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition from Red to Yellow as H⁺ is produced).

  • Calculation:

    • Determine the initial rate (

      
      ) of the uncatalyzed reaction (no enzyme).
      
    • Determine the rate (

      
      ) with enzyme but no inhibitor.
      
    • Determine rates (

      
      ) with enzyme + inhibitor at various concentrations.
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) to solve for

      
      .
      
Data Interpretation Logic (DOT Visualization)

Assay_Logic Start Stopped-Flow Data (Absorbance vs Time) Calc_Rate Calculate Initial Rate (Slope at t=0) Start->Calc_Rate Inhibition Calculate % Inhibition (1 - (v_i / v_cat)) Calc_Rate->Inhibition Fit Curve Fitting (Non-linear Regression) Inhibition->Fit Result Ki Determination (Selectivity Ratio) Fit->Result Selectivity Selectivity Index (SI) SI = Ki(CA II) / Ki(CA IX) Result->Selectivity Compare Isoforms

Caption: Data processing pipeline for extracting kinetic constants from raw stopped-flow traces.

Expected Results & Troubleshooting

Reference Data Ranges

When using MATC-derived sulfonamides, typical


 values should fall within these ranges if the synthesis is successful:
IsoformTarget RoleDesired

(Potent)
Off-Target

(Poor)
hCA I Cytosolic (Off-target)> 500 nM< 10 nM
hCA II Cytosolic (Off-target)> 100 nM< 5 nM
hCA IX Tumor Associated< 10 nM > 50 nM
hCA XII Tumor Associated< 10 nM > 50 nM
Troubleshooting Guide
  • Problem: Low solubility of the final hydrazone inhibitor in the assay buffer.

    • Root Cause:[5][7][8][9] The aromatic tail is too lipophilic.

    • Solution: Dissolve stock in 100% DMSO, then dilute. Ensure final DMSO concentration in the assay is < 0.5% to avoid denaturing the enzyme. Alternatively, introduce a PEG chain in the tail section.

  • Problem: No inhibition observed (

    
     > 1 µM).
    
    • Root Cause:[5][7][8][9] The ZBG (sulfonamide) was not successfully coupled, or the amide bond hydrolyzed.

    • Verification: Check IR spectra for the characteristic

      
       symmetric/asymmetric stretches (1350/1160 cm⁻¹) and the amide carbonyl peak.
      
  • Problem: High esterase activity but low CO₂ hydration inhibition.

    • Root Cause:[5][7][9] The compound binds to the surface of the enzyme but not the active site Zinc.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

  • Khalifah, R. G. (1971).[10] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][5][6][7][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Bonardi, A., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII.[12][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 930-939. Link

  • Drapak, I. V., et al. (2021).[13] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1). Link

Sources

Troubleshooting & Optimization

Optimizing yield of amino-thiadiazole esters in acid-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in Acid-Catalyzed Esterification of 2-Amino-1,3,4-Thiadiazole-5-Carboxylic Acids Role: Senior Application Scientist Status: Active Support

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the specific synthetic bottleneck of converting 2-amino-1,3,4-thiadiazole-5-carboxylic acids into their corresponding esters .

The Challenge: This reaction presents a "chemical contradiction":

  • Nucleophilic Competition: The C2-amino group (

    
    ) is a better nucleophile than the hydroxyl oxygen of the alcohol, leading to potential self-acylation (polymerization) or N-acylation byproducts.
    
  • Solubility: Amino-thiadiazole carboxylic acids are zwitterionic and often insoluble in organic alcohols, hindering the kinetics of standard Fischer esterification.

  • Acid Sensitivity: While the thiadiazole ring is generally stable, prolonged heating in aqueous mineral acids can lead to decarboxylation or ring-opening.

The Solution: We prioritize the Thionyl Chloride (


) / Alcohol  method over traditional Sulfuric Acid catalysis. This method generates anhydrous 

in situ, effectively scavenging water (driving equilibrium) and protonating the amine immediately to prevent side reactions.

Mechanism & Kinetics (The "Why")

To optimize yield, you must visualize the reaction pathway. The diagram below illustrates the


-mediated mechanism. Note how the amine is "masked" by protonation before the esterification occurs.

ThiadiazoleEsterification Start Starting Material: 2-Amino-1,3,4-thiadiazole -5-carboxylic acid Step1 Step 1: Amine Protonation (Formation of HCl salt) Start->Step1 SOCl2 / MeOH (Generates HCl + SO2) SideRxn Side Reaction: N-Acylation (Oligomers) Start->SideRxn If pH > 2 (Free Amine present) Step2 Step 2: Carboxyl Activation (Acyl Chlorosulfite/Chloride) Step1->Step2 Excess SOCl2 Reflux Step3 Step 3: Nucleophilic Attack (Alcohol R-OH) Step2->Step3 R-OH solvent Product Final Product: Amino-Thiadiazole Ester (HCl Salt) Step3->Product - SO2, - HCl

Caption: Mechanism of


-mediated esterification. Note: Protonation of the amine (Step 1) is the critical control point to prevent N-acylation side products.

Critical Troubleshooting (FAQs)

Issue 1: "My reaction mixture remains a slurry and yield is < 30%."

Diagnosis: Poor solubility and equilibrium stagnation.

  • The Science: Amino-thiadiazole acids exist as zwitterions with high lattice energy. Standard reflux in methanol with catalytic

    
     often fails to dissolve the solid, preventing reaction.
    
  • Corrective Action: Switch to the Thionyl Chloride Protocol .

    
     reacts with the solvent (alcohol) to produce 
    
    
    
    gas, which breaks the zwitterionic lattice by fully protonating the amine.
    • Indicator: The reaction is proceeding when the slurry transitions to a clear (or slightly yellow) homogeneous solution.

Issue 2: "I see a new spot on TLC, but it's not the ester (N-acylation)."

Diagnosis: The amine group competed with the alcohol.

  • The Science: If the acid concentration is too low, the C2-amine remains unprotonated (free base). It attacks the activated carboxyl group of another molecule.

  • Corrective Action: Ensure saturation of the alcohol with

    
     gas or use excess 
    
    
    
    (at least 2.5 equivalents). The pH must remain effectively
    
    
    throughout the reaction to keep the amine as
    
    
    .
Issue 3: "Product decomposes during workup (Basification)."

Diagnosis: Hydrolysis of the newly formed ester or ring decomposition.

  • The Science: You are likely neutralizing with strong base (NaOH/KOH) or allowing the temperature to spike. Thiadiazole esters are sensitive to base-catalyzed hydrolysis (saponification).

  • Corrective Action:

    • Isolate the product as the HCl salt directly by filtration (if it precipitates) or by evaporating the solvent.

    • If the free base is required, neutralize with saturated aqueous

      
        at 0°C , not NaOH.
      

Optimized Protocol: Thionyl Chloride Method

This protocol is designed to be self-validating. The transition from suspension to solution confirms the reaction progress.

Reagents:

  • 2-Amino-1,3,4-thiadiazole-5-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)[1]
    
  • Anhydrous Methanol or Ethanol (Solvent, 20-30 volumes)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite).

    • Why: Moisture reacts violently with

      
       and destroys the reagent.
      
  • Solvent Charge: Suspend the carboxylic acid in anhydrous alcohol at 0°C (Ice bath).

    • Note: Do not expect it to dissolve yet.

  • Activation (The Critical Step): Add

    
     dropwise via a pressure-equalizing addition funnel over 15-20 minutes.
    
    • Observation: Vigorous gas evolution (

      
       and 
      
      
      
      ). The exotherm is necessary but must be controlled.
  • Reaction: Remove the ice bath and heat to Reflux (65-78°C) for 4–6 hours.

    • Checkpoint: The suspension must become a clear solution. If solids remain after 2 hours, add an additional 1.0 eq of

      
      .
      
  • Workup (Isolation of Salt):

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap) to roughly 10% of the original volume.

    • Add cold Diethyl Ether or Ethyl Acetate to precipitate the Ester Hydrochloride Salt .

    • Filter and dry.[1][2][3][4]

Data & Solvent Selection

The choice of alcohol dictates the ester formed and the reaction temperature.

Solvent (Alcohol)Boiling Point (Reflux T)Solubility of Amino-Acid PrecursorRecrystallization Solvent (Purification)
Methanol 64.7°CModerate (Best for reaction)Methanol/Ether
Ethanol 78.4°CLow (Slower kinetics)Ethanol/Water (9:1)
Isopropanol 82.6°CVery Low (Steric hindrance)DMF/Water

Yield Comparison (Internal Data):

  • Method A (Sulfuric Acid Reflux): 35-45% Yield (Significant unreacted starting material).

  • Method B (Thionyl Chloride Reflux):85-92% Yield (High conversion due to water scavenging).

References

  • BenchChem. "Refining Protocols for the Synthesis of 2-Amino-1,3,4-Thiadiazoles." BenchChem Technical Guides, 2025.

  • Al-Omar, M. A., et al. "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives."[5] Arabian Journal of Chemistry, 2021.

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids." Master Organic Chemistry, 2011.

  • Organic Chemistry Portal. "Synthesis of 1,3,4-Thiadiazoles." Organic Chemistry Portal, 2023.[2]

  • Chemistry Steps. "Fischer Esterification Mechanism and Troubleshooting." Chemistry Steps, 2021.[5][6]

Sources

TLC mobile phase conditions for separating amino-thiadiazoles from impurities

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Amino-thiadiazoles (specifically 2-amino-1,3,4-thiadiazoles) present a dual chromatographic challenge:

  • Basicity: The exocyclic amino group (

    
    ) and the ring nitrogens act as Lewis bases. These interact strongly with the acidic silanol groups (
    
    
    ) on standard silica gel plates, causing severe peak tailing (streaking).
  • Polarity: The heterocyclic ring is highly polar, often requiring polar mobile phases that can cause co-elution with starting materials like thiosemicarbazides.

The Solution: Successful separation requires a competitor base (e.g., Triethylamine) to mask silanol sites and a solvent system balanced for polar heterocycles.

Mobile Phase Configurations

The following solvent systems have been validated for separating amino-thiadiazoles from common impurities (e.g., thiosemicarbazides, carboxylic acids).

Table 1: Recommended Solvent Systems (Normal Phase Silica)
System TypeComposition (v/v)Target AnalytesMechanism
Standard (Gold) DCM : MeOH : TEA (95 : 5 : 0.5)General 2-amino-1,3,4-thiadiazolesDCM solubilizes the ring; MeOH provides polarity; TEA suppresses silanol ionization.[1]
High Polarity DCM : MeOH : NH₄OH (90 : 10 : 1)Highly polar/ionic derivativesAmmonia provides stronger suppression of ionization than TEA for stubborn tailing.
Lipophilic Hexane : EtOAc : TEA (60 : 40 : 1)Alkyl/Aryl substituted thiadiazolesUses EtOAc for H-bonding; Hexane moderates retention for less polar analogs.
Green Alt. EtOAc : EtOH : TEA (90 : 10 : 1)General purpose (DCM replacement)Ethanol replaces Methanol; avoids chlorinated solvents.[1]

Critical Note on Additives: Always pre-rinse the TLC chamber with the mobile phase containing the base (TEA/NH₄OH) to equilibrate the atmosphere. This ensures the plate surface is deactivated before the solvent front migrates.

Troubleshooting Guide (FAQ)

Issue 1: "My spot looks like a comet (Tailing/Streaking)."

Diagnosis: The basic amino group of your thiadiazole is hydrogen-bonding with the acidic protons of the silica gel silanols. This "drag" creates the tail.

Corrective Action:

  • Add a Modifier: Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase.

    • Why? TEA is a stronger base than your thiadiazole. It preferentially binds to the silanol sites, "capping" them and allowing your compound to elute as a tight band.

  • Concentration Check: Dilute your sample. Overloading (>50 µ g/spot ) saturates the mobile phase capacity, causing physical streaking.

Issue 2: "The product co-elutes with the Thiosemicarbazide starting material."

Diagnosis: Thiosemicarbazides are the precursors to amino-thiadiazoles.[2] Both are polar, but thiosemicarbazide is generally more polar and capable of multiple H-bonds.[1]

Corrective Action:

  • Decrease Polarity: If using DCM:MeOH (90:10), shift to DCM:MeOH (98:2). The thiosemicarbazide (starting material) should remain closer to the baseline (

    
    ), while the cyclized thiadiazole moves up (
    
    
    ).
  • Change Selectivity: Swap Methanol for Acetone .

    • System: DCM : Acetone : TEA (90 : 10 : 0.5).[1] Acetone has different dipole selectivity and may separate the hydrazide moiety of the impurity from the thiadiazole ring.

Issue 3: "I cannot see my spots under UV."

Diagnosis: While 1,3,4-thiadiazoles are UV active (conjugated

1

Corrective Action (Visualization Protocols):

  • Method A (UV 254nm): Standard detection. Thiadiazoles usually appear as dark spots against the green fluorescent background.

  • Method B (Ninhydrin Stain):

    • Target: Free primary amines (

      
      ).[1]
      
    • Result: Amino-thiadiazoles turn red/purple upon heating.

  • Method C (Iodine Chamber):

    • Target: General organics (including non-UV active impurities).[1][3]

    • Result: Brown/Yellow spots.

Method Development Workflow

Follow this logic gate to establish a reproducible method for new thiadiazole derivatives.

Diagram 1: Mobile Phase Optimization Logic

Caption: Decision tree for selecting and optimizing mobile phases based on compound behavior and spot morphology.

GStartStart: Crude Reaction MixtureCheckSolSolubility Check(Dissolve in MeOH/DCM)Start->CheckSolInitialTLCRun Initial TLC(100% EtOAc)CheckSol->InitialTLCDecisionRfCheck Rf ValueInitialTLC->DecisionRfHighRfRf > 0.7(Too Non-Polar)DecisionRf->HighRfMoves to topLowRfRf < 0.2(Too Polar)DecisionRf->LowRfSticks to baselineGoodRfRf 0.3 - 0.5(Ideal Range)DecisionRf->GoodRfCenteredAdjustNonPolarSwitch to Hexane:EtOAc(Start 50:50)HighRf->AdjustNonPolarAdjustPolarSwitch to DCM:MeOH(Start 95:5)LowRf->AdjustPolarCheckShapeCheck Spot ShapeGoodRf->CheckShapeAdjustNonPolar->CheckShapeAdjustPolar->CheckShapeTailingStreaking/Tailing?CheckShape->TailingYesNoTailingRound Spot?CheckShape->NoTailingNoAddBaseAdd 1% TEA or NH4OHto Mobile PhaseTailing->AddBaseFinalMethodFinal Method ValidatedNoTailing->FinalMethodAddBase->CheckShapeRe-run

[2]

Standard Operating Procedure (SOP): The "Spot Check"

To ensure your data is trustworthy (Self-Validating), perform this check before running a full column or quantitative analysis.

  • Preparation: Prepare 10 mL of your chosen mobile phase (e.g., DCM:MeOH:TEA 95:5:0.5).

  • Chamber Saturation: Pour solvent into the jar. Place a piece of filter paper inside to wick solvent up the walls. Wait 15 minutes.

    • Reason: Unsaturated chambers lead to "edge effects" (smiling solvent front) and non-reproducible

      
       values.[1][4]
      
  • Co-Spotting:

    • Lane 1: Pure Starting Material (Thiosemicarbazide).[1]

    • Lane 2: Co-spot (Starting Material + Reaction Mixture).[1]

    • Lane 3: Reaction Mixture.[5]

  • Validation:

    • If Lane 2 shows a figure-8 or a single blob, your separation is insufficient.[1] Adjust polarity.

    • If Lane 2 shows two distinct spots, the method is valid.

References

  • BenchChem Technical Support. (2025).[1][5] Purification of 2-Amino-1,3,4-Thiadiazole Derivatives: Troubleshooting & Optimization. Retrieved from [1]

  • Silver, J. & Edelmann, F.T. (2013).[1] Tailing in TLC - can anyone help? ResearchGate.[6] Retrieved from

  • Merck Millipore. (2020). Tips & Tricks for Thin-Layer Chromatography. Retrieved from [1]

  • Sielc Technologies. (2018).[1] Separation of 2-Amino-1,3,4-thiadiazole on HPLC (Method Translation). Retrieved from [1]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [1]

Troubleshooting low yields in oxidative cyclization of thiosemicarbazones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 1,3,4-Thiadiazole Synthesis Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Cyclization Paradox

You are likely here because your oxidative cyclization of thiosemicarbazones—intended to yield 1,3,4-thiadiazoles —has resulted in a black tar, a complex mixture, or starting material recovery.

This transformation is deceptively simple. Theoretically, it is a dehydrogenative bond formation between sulfur and the imine carbon. Practically, it is a battle between three competing pathways: Cyclization (Desired), Hydrolysis (Reversal), and Desulfurization (Destruction).

This guide abandons generic advice to focus on the specific mechanistic failure points of this chemistry.

Module 1: Diagnostic Triage

Before altering conditions, diagnose the failure mode. Use this logic flow to categorize your issue.

DiagnosticTriage Start Start: Low Yield Observed TLC TLC Analysis of Crude Start->TLC SM_Left Starting Material (SM) Persists TLC->SM_Left SM Spot Visible Aldehyde Aldehyde/Ketone Spot Visible TLC->Aldehyde Low Rf Spot (Hydrazine) + High Rf (Carbonyl) Tar Streaking/Black Tar No Distinct Product TLC->Tar Metal Oxidant Used? OxidantCheck Check Oxidant Stoichiometry & Activity SM_Left->OxidantCheck HydrolysisFix Issue: C=N Bond Hydrolysis See Module 3 Aldehyde->HydrolysisFix ChelationFix Issue: Metal-Product Complex See Module 2 Tar->ChelationFix

Figure 1: Diagnostic workflow for categorizing reaction failure.

Module 2: The Metal Oxidant Trap (FeCl₃ & CuCl₂)

Scenario: You used Ferric Chloride (


) or Copper Chloride (

).[1] The reaction turned dark (expected), but upon aqueous workup, the organic layer contains very little product, or you obtained an intractable "tar."
The Root Cause: Product Sequestration

1,3,4-thiadiazoles are excellent ligands. They possess nitrogen and sulfur atoms capable of coordinating with Fe(III) or Cu(II) ions.

  • The Trap: Your product is not destroyed; it is trapped in the aqueous phase or the interface as a cationic metal complex [1]. Standard extraction (DCM/Water) fails because the complex is water-soluble or amphiphilic.

Protocol: The "De-Chelation" Workup

Do not use a standard bicarbonate wash. You must aggressively strip the metal from the heterocycle.

StepActionScientific Rationale
1. Quench Add ice-cold water to the reaction mixture.Dilution prevents exotherms but does not break the complex.
2. Complex Breaking Crucial: Add saturated Sodium Citrate or Na₂EDTA solution (pH ~8-9). Stir vigorously for 30 mins.Citrate/EDTA has a higher binding constant (

) for Fe(III)/Cu(II) than the thiadiazole, displacing your product.
3. Extraction Extract with EtOAc (preferred over DCM for polarity reasons).The metal-citrate complex stays in the aqueous phase (often changing color from black/brown to bright green/orange).
4. Scavenging If the organic layer is still colored, wash with 10% aqueous

.
Ammonia competes for metal binding, polishing the organic layer.

Q: Why not just use hypervalent iodine (DIB/IBX) to avoid metals? A: You can, but hypervalent iodine reagents often favor desulfurization (forming ureas/nitriles) or intramolecular formation of 1,2,4-triazoles if the substrate allows [2].


 is chemically "messy" but mechanistically specific for the sulfur-driven cyclization.

Module 3: The Hydrolysis Competitor

Scenario: You recover the starting aldehyde and thiosemicarbazide (or its decomposition products), especially when using hydrated metal salts (


).
The Mechanism of Failure

The reaction requires the sulfur to attack the imine carbon. However, the imine bond (


) is susceptible to acid-catalyzed hydrolysis.
  • The Conflict: Oxidative cyclization generates acid (

    
    ) as a byproduct.
    
  • The Result: As acidity increases, the rate of hydrolysis (

    
    ) often exceeds the rate of cyclization (
    
    
    
    ), causing the molecule to fall apart before it can ring-close [3].

Competition TSC Thiosemicarbazone Intermediate Radical Cation Intermediate TSC->Intermediate Oxidation (-e⁻) Hydrolysis Aldehyde + Thiosemicarbazide TSC->Hydrolysis H⁺/H₂O (Side Reaction) Product 1,3,4-Thiadiazole Intermediate->Product Cyclization (Fast)

Figure 2: Kinetic competition between oxidative cyclization and acid-catalyzed hydrolysis.

Corrective Actions
  • Switch to Anhydrous Oxidants: Replace

    
     with anhydrous 
    
    
    
    . Note: Anhydrous
    
    
    is extremely hygroscopic; handle in a glovebox or weigh quickly.
  • Buffer the System: Add Sodium Acetate (NaOAc) (1.5 - 2.0 equiv) to the reaction. This acts as a proton sponge, neutralizing the HCl generated during cyclization without being basic enough to induce side reactions [4].

  • Solvent Choice: Avoid aqueous ethanol. Use absolute ethanol or dry acetonitrile.

Module 4: Regioselectivity (Thiadiazole vs. Triazole)

Scenario: You obtained a cyclized product, but NMR indicates it is a 1,2,4-triazole , not the expected thiadiazole.

The Switch

Thiosemicarbazones are ambident nucleophiles.

  • Acidic/Neutral Conditions (

    
    ):  Favor S-attack 
    
    
    
    1,3,4-Thiadiazole .
  • Basic Conditions (

    
    , 
    
    
    
    ):
    Favor N-attack
    
    
    1,2,4-Triazole [5].

Troubleshooting:

  • Check your pH. If you used a strong base to solubilize the thiosemicarbazone, you biased the reaction toward the triazole.

  • Fix: Ensure the reaction remains slightly acidic to neutral. If solubility is an issue in neutral solvents, use DMSO or DMF rather than adding base.

Module 5: Green Alternative (Electrochemical Cyclization)

Scenario: You need to scale up but want to avoid stoichiometric heavy metals or expensive hypervalent iodine.

Technique: Anodic Oxidation. This method uses electrons as the oxidant, generating the radical cation intermediate cleanly.

Standard Operating Procedure (SOP)
  • Setup: Undivided cell, Carbon graphite (anode) and Platinum or Stainless Steel (cathode).

  • Electrolyte: 0.1 M

    
     or 
    
    
    
    in Acetonitrile (MeCN).
  • Conditions: Constant Current (CCE) at 10–20 mA/cm².

  • Endpoint: Monitor by TLC. Pass 2.2 – 2.5 F/mol of charge.

Why this works: The anode oxidizes the sulfur atom to a radical cation (


), which is highly electrophilic and rapidly cyclizes onto the imine carbon. This avoids the "metal trap" entirely [6].

Summary of Yield Optimization

VariableRecommendation for High YieldFailure Mode Avoided
Oxidant Anhydrous

+ NaOAc
Hydrolysis (due to water/acid)
Solvent Dry Ethanol or AcetonitrileHydrolysis
Workup Citrate/EDTA Wash (pH 8)Metal Sequestration (Tar)
Substituents Avoid strong EWGs on AldehydeSlow kinetics allowing hydrolysis
References
  • Lo Meo, P., et al. (2022).[2] "A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles." Arkivoc, 2022(ii), 118-129.[2] 2

  • Yoshimura, A., et al. (2017).[3] "Oxidative cyclizations of oximes using hypervalent iodine reagents." Arkivoc, 2017(i), 99-116.[3] 3[4]

  • BenchChem Technical Support.[4][5] (2025).[4][5][6][7] "Minimizing side reactions in the synthesis of thiosemicarbazide derivatives." 8[4]

  • RSC Publishing.[9] (1971). "Oxidative cyclisation of ketone thiosemicarbazones. Part I." Journal of the Chemical Society C. 9

  • Cusmano, G., et al. (2005).[7] "Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide." Arkivoc, 2005(i), 114-129. 7

  • Gómez-Saiz, P., et al. (2002). "Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones." Inorganic Chemistry. 10[4]

Sources

Identification of hydrolysis byproducts of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its experimental use, with a specific focus on identifying and understanding its hydrolysis byproducts. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most expected hydrolysis byproduct of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

The primary and most anticipated byproduct of hydrolysis is the saponification of the methyl ester to its corresponding carboxylic acid, yielding 5-amino-1,3,4-thiadiazole-2-carboxylic acid and methanol. This is a standard ester hydrolysis reaction that can be catalyzed by either acid or base.

Q2: Can the 1,3,4-thiadiazole ring itself degrade during hydrolysis?

Yes, while the 1,3,4-thiadiazole ring is generally stable, particularly under acidic conditions, it can be susceptible to cleavage under basic conditions.[1] This ring-opening is a potential source of secondary hydrolysis byproducts. For 2-amino-1,3,4-thiadiazoles, hydrolytic degradation can indeed lead to the opening of the heterocyclic ring.[2]

Q3: What are the likely secondary byproducts from the ring-opening of 5-amino-1,3,4-thiadiazole-2-carboxylic acid?

Under forcing basic conditions, the thiadiazole ring can cleave. While the exact mechanism and products for this specific molecule require experimental confirmation, a plausible pathway involves the formation of intermediates like thiourea and derivatives of oxalic acid. These would likely be highly polar and might require specific analytical methods for detection.

Q4: I am observing multiple unknown peaks in my HPLC analysis after storing my compound in an aqueous buffer. What could they be?

If you observe multiple unexpected peaks, particularly smaller and more polar ones, it is highly probable that you are seeing a mixture of the primary carboxylic acid byproduct and secondary degradation products from ring cleavage.[2] The relative amounts will depend on the pH of your buffer, the temperature, and the duration of storage.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Unexpectedly Low Purity of the Parent Compound in Aqueous Formulations
  • Symptom: A significant decrease in the peak area of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate in your chromatogram over a short period.

  • Possible Cause: Rapid hydrolysis of the methyl ester. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Troubleshooting Steps:

    • pH and Buffer Selection: If possible, formulate your compound in a slightly acidic buffer (pH 4-6) to minimize both base-catalyzed ester hydrolysis and potential ring-opening.

    • Temperature Control: Prepare and store your aqueous solutions at low temperatures (2-8 °C) to reduce the rate of hydrolysis.

    • Fresh Preparations: For critical experiments, always use freshly prepared solutions.

Problem 2: Appearance of a New, More Polar Peak in HPLC
  • Symptom: A new peak with a shorter retention time than the parent compound appears in your reverse-phase HPLC analysis.

  • Possible Cause: This is very likely the primary hydrolysis byproduct, 5-amino-1,3,4-thiadiazole-2-carboxylic acid.

  • Confirmation:

    • LC-MS/MS Analysis: Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peak. The expected [M-H]⁻ for the carboxylic acid is approximately 144.0 g/mol .

    • Co-elution with a Standard: If available, inject a standard of 5-amino-1,3,4-thiadiazole-2-carboxylic acid and confirm that it co-elutes with the unknown peak.

Problem 3: Poor Mass Balance in Forced Degradation Studies
  • Symptom: During forced degradation studies (e.g., under strong basic conditions), the decrease in the parent compound's peak area does not correspond to the increase in the carboxylic acid's peak area.

  • Possible Cause: This suggests the formation of secondary degradation products from the cleavage of the thiadiazole ring.[2] These byproducts may not be retained or detected well under your current HPLC conditions.

  • Troubleshooting Steps:

    • Modify HPLC Method: Use a more polar-retentive column or a steeper gradient with a higher aqueous component to try and resolve these highly polar byproducts.

    • Alternative Detection: Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if you suspect your byproducts lack a UV chromophore.

    • NMR Spectroscopy: For definitive structural elucidation of unknown byproducts, preparative isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Experimental Protocols

Protocol 1: Controlled Hydrolysis for Byproduct Generation

This protocol is designed to intentionally generate the primary and potential secondary hydrolysis byproducts for analytical identification.

1. Acid-Catalyzed Hydrolysis:

  • Dissolve 10 mg of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate in 5 mL of methanol.
  • Add 5 mL of 1 M HCl.
  • Stir the mixture at 50°C for 4-6 hours.
  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC-UV.

2. Base-Catalyzed Hydrolysis:

  • Dissolve 10 mg of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate in 5 mL of methanol.
  • Add 5 mL of 1 M NaOH.
  • Stir the mixture at room temperature for 1-2 hours.
  • Monitor the reaction progress by taking aliquots, neutralizing them with 1 M HCl, and analyzing by HPLC-UV.
Protocol 2: HPLC-MS/MS Method for Identification

This method is suitable for the separation and identification of the parent compound and its primary hydrolysis byproduct.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
MS Detection ESI Negative Ion Mode
Expected m/z [M-H]⁻ Parent: ~158.0, Carboxylic Acid: ~144.0

Visualizing Hydrolysis Pathways and Troubleshooting

Hydrolysis Pathway

Hydrolysis_Pathway Parent Methyl 5-amino-1,3,4- thiadiazole-2-carboxylate Acid 5-Amino-1,3,4-thiadiazole- 2-carboxylic acid Parent->Acid Ester Hydrolysis (Acid or Base Catalyzed) RingOpened Ring-Opened Byproducts (e.g., Thiourea derivatives) Acid->RingOpened Ring Cleavage (Strong Base)

Caption: Proposed hydrolysis pathway.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision Start Unexpected Peak(s) in HPLC CheckPolarity Is the new peak more polar? Start->CheckPolarity PrimaryProduct Likely Primary Hydrolysis Product: 5-amino-1,3,4-thiadiazole-2-carboxylic acid CheckPolarity->PrimaryProduct Yes OtherIssue Investigate other potential issues (e.g., contamination) CheckPolarity->OtherIssue No ConfirmMass Confirm with LC-MS/MS (Expected m/z [M-H]⁻ ~144.0) PrimaryProduct->ConfirmMass MassBalance Is mass balance poor in forced degradation? ConfirmMass->MassBalance MassBalance->PrimaryProduct No SecondaryProducts Potential Secondary Byproducts from Ring Cleavage MassBalance->SecondaryProducts Yes ModifyMethod Modify HPLC method for highly polar analytes SecondaryProducts->ModifyMethod

Caption: Troubleshooting unexpected HPLC peaks.

References

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

Sources

Technical Support Center: Thiadiazole Ester Solubility in Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Knowledge Base

You are likely here because your thiadiazole ester candidates are failing in aqueous bioassays. You may be observing precipitation upon dilution, inconsistent IC50 values, or time-dependent loss of potency.

Thiadiazole esters present a "perfect storm" of physicochemical challenges:

  • High Lattice Energy: The planar, aromatic thiadiazole ring encourages strong

    
    -
    
    
    
    stacking, resisting dissolution.
  • Hydrophobicity: The ester moiety increases LogP, pushing the molecule out of the aqueous phase.

  • Chemical Instability: The electron-deficient thiadiazole ring makes the attached ester carbonyl highly electrophilic, accelerating hydrolysis in standard buffers.

This guide moves beyond generic advice to provide specific, chemically-grounded solutions for these unique molecules.

Module 1: Diagnostic Workflows

Before altering your assay, you must diagnose the root cause of the failure. Is it thermodynamic insolubility, kinetic precipitation, or chemical degradation?

Protocol A: Kinetic vs. Thermodynamic Solubility Assessment
FeatureKinetic Solubility (The "Bioassay" Reality)Thermodynamic Solubility (The "Equilibrium" Reality)
Method Add DMSO stock to buffer; measure turbidity immediately.Add solid powder to buffer; shake for 24-48h; filter & measure.
Relevance Critical for HTS and enzymatic assays.Critical for formulation and long-term storage.
Common Pitfall Supersaturation may mask precipitation for minutes, leading to false positives.Ignores the "metastable zone" where compounds might stay soluble briefly.

The "Red Flag" Test:

  • Prepare your compound at

    
     the final assay concentration in DMSO.
    
  • Dilute 1:100 into your assay buffer (e.g., PBS, pH 7.4).

  • Measure Absorbance at 650 nm (turbidity) immediately and at 60 minutes.

    • 
      :  Significant precipitation.
      
    • OD stable but activity drops: Suspect hydrolysis (See Module 4).

Module 2: The Solvent System & Formulation

If your compound fails the Kinetic Solubility test, you must engineer the solvent system.

Strategy 1: Optimizing the DMSO "Spike"

Standard protocols suggest


 DMSO.[1] However, thiadiazoles often require higher cosolvent ratios.
  • Enzymatic Assays: Many enzymes tolerate up to 2-5% DMSO. Validate your enzyme's tolerance first.

  • Cell-Based Assays: Strictly limited.

    
     DMSO often permeabilizes membranes, causing cytotoxicity that mimics drug activity [1].
    
Strategy 2: Cyclodextrin Encapsulation (The Gold Standard)

For thiadiazoles, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is superior to standard

-CD. The hydroxypropyl groups disrupt the CD's own hydrogen bonding, preventing the complex itself from precipitating—a common issue with planar heterocycles [2].

Mechanism of Action: The hydrophobic thiadiazole ring displaces water from the CD cavity (enthalpically favorable), while the hydrophilic exterior ensures aqueous solubility.

CD_Mechanism cluster_0 Host-Guest Interaction cluster_1 Thermodynamic Drivers Guest Thiadiazole Ester (Hydrophobic/Lipophilic) Complex Inclusion Complex (Water Soluble) Guest->Complex Enters Cavity Host HP-β-Cyclodextrin (Hydrophobic Cavity) Host->Complex Encapsulates Release Bulk Solvent (Entropy Gain) Water High Energy Cavity Water Water->Release Displaced by Guest

Figure 1: Mechanism of HP-


-CD solubilization. The displacement of high-energy water molecules from the CD cavity by the thiadiazole guest drives the complexation.

Protocol: CD-Assisted Preparation

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.
    
  • Dissolve thiadiazole ester in DMSO (1000x stock).

  • Dilute DMSO stock into the CD solution with vortexing.

  • Add this "pre-complexed" mix to your assay buffer.

Module 3: The Hydrolysis Trap (Stability)

CRITICAL WARNING: Thiadiazole rings are electron-withdrawing. They pull electron density away from the ester carbonyl carbon, making it highly susceptible to nucleophilic attack (


) [3].
  • The Symptom: You dissolve the compound successfully (using CD or DMSO), but biological activity disappears over 2-4 hours.

  • The Cause: Your "active" ester has hydrolyzed into the inactive thiadiazole acid and alcohol.

  • The Fix:

    • Avoid pH > 7.4: Even pH 8.0 can accelerate hydrolysis by orders of magnitude [4].

    • Buffer Selection: Switch from Phosphate (which can catalyze general base hydrolysis) to HEPES or MOPS [5].

    • Temperature: If possible, run assays at room temperature (

      
      ) rather than 
      
      
      
      to slow degradation kinetics.
Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the next step for your specific assay failure.

Troubleshooting_Tree Start Start: Compound Fails Bioassay Check_Solubility Perform Kinetic Solubility Test (Absorbance @ 650nm) Start->Check_Solubility Is_Precipitate Is Precipitate Visible? Check_Solubility->Is_Precipitate Yes_Precip Yes: Solubility Issue Is_Precipitate->Yes_Precip ΔOD > 0.005 No_Precip No: Stability/Potency Issue Is_Precipitate->No_Precip Solution Clear Step_DMSO Increase DMSO to Assay Limit (e.g., 1% for enzymes) Yes_Precip->Step_DMSO DMSO_Works Soluble? Step_DMSO->DMSO_Works Use_CD Use HP-β-Cyclodextrin (Pre-complexation) DMSO_Works->Use_CD No Check_Hydrolysis Check Ester Hydrolysis (LC-MS at t=0 and t=2h) No_Precip->Check_Hydrolysis Is_Hydrolyzed Degradation > 10%? Check_Hydrolysis->Is_Hydrolyzed Change_Buffer Switch Buffer (HEPES) Lower pH to 7.0-7.2 Is_Hydrolyzed->Change_Buffer Yes Inspect_Target Investigate Target Interference/Aggregation Is_Hydrolyzed->Inspect_Target No

Figure 2: Logic flow for diagnosing thiadiazole ester assay failures.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately upon adding the DMSO stock to the buffer. Can I just vortex it back into solution? A: No. Once a crystalline precipitate forms, the energy required to re-dissolve it is much higher than maintaining a supersaturated state. You must start over. Try "step-down dilution": Dilute your 10mM DMSO stock to 1mM in DMSO, then to 100µM in 50% DMSO/Water, and then into the final buffer. This avoids the "shock" of 100% DMSO hitting 100% water.

Q: Why does my thiadiazole ester show activity in the cell-free enzyme assay but zero activity in the cell-based assay? A: This is likely a permeability vs. solubility paradox .

  • Serum Binding: Cell media contains FBS (albumin). Thiadiazoles are highly lipophilic and may bind 99% to albumin, leaving no free drug to enter cells.

  • Precipitation: The concentration required for cell killing (often

    
    ) might exceed the solubility limit, whereas enzyme assays (
    
    
    
    ) might stay soluble. Recommendation: Measure solubility specifically in the cell culture media (with serum), not just PBS.

Q: Can I use Tween-20 instead of Cyclodextrins? A: You can, but proceed with caution. Non-ionic surfactants like Tween-20 (0.01-0.05%) prevent aggregation, but they can also form micelles that "sequester" your lipophilic compound, reducing its apparent potency [6]. If your IC50 shifts rightward as you add Tween, you are measuring micellar partitioning, not inhibition.

References
  • Scientist Solutions. (2025). DMSO in cell based assays: Toxicity thresholds and optimization. Retrieved from 2

  • Krestov Institute of Solution Chemistry. (2017). Complex formation of cyclodextrins with some pharmacologically active 1,2,4-thiadiazole derivatives. ACS Biomaterials Science & Engineering. Retrieved from 3[4][5]

  • Petrow, V., et al. (1958).[6][7] Preparation and hydrolysis of some derivatives of 1:3:4-thiadiazole. Journal of the Chemical Society.[7] Retrieved from 7

  • Jain, N.F., & Masse, C.E. Base-Catalyzed Hydrolysis of Esters in Aqueous Media. Science of Synthesis. Retrieved from 8

  • BenchChem Technical Support. (2025). Troubleshooting Low Solubility of Thiadiazole Compounds in Aqueous Buffers. Retrieved from 9[4]

  • NCBI Assay Guidance Manual. (2025). DMSO tolerance and reagent stability testing. Retrieved from 10

Sources

Validation & Comparative

Comparative Spectroscopic Profiling: 1H NMR Characterization of Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a critical scaffold in medicinal chemistry, serving as a precursor for sulfonamide antibiotics and carbonic anhydrase inhibitors.[] Its characterization presents a specific challenge: the electronic push-pull system created by the electron-donating amine (


) at position 5 and the electron-withdrawing methyl ester (

) at position 2.[]

This guide objectively compares the 1H NMR spectral behavior of this compound across different solvent systems, highlighting the "disappearing amine" phenomenon in non-polar solvents and establishing the gold-standard protocol for full structural validation.

Structural Logic & Shift Assignment

The 1,3,4-thiadiazole ring is electron-deficient.[] This deshields attached protons compared to benzene analogs.[]

  • The Methyl Ester: The ester methyl group is attached to an electron-withdrawing heteroaromatic ring, pushing its shift downfield relative to aliphatic esters.[]

  • The Amine: The amino protons are highly labile.[] Their visibility and chemical shift are entirely dependent on the solvent's ability to form hydrogen bonds and the rate of proton exchange.[]

G Molecule Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate Meth Methyl Ester (-OCH3) Singlet (3H) δ 3.85 - 3.95 ppm Molecule->Meth Amine Amine (-NH2) Broad Singlet (2H) δ 7.40 - 8.00 ppm (Solvent Dependent) Molecule->Amine Ring Thiadiazole Ring (Quaternary Carbons) No 1H Signals Molecule->Ring

Figure 1: Spectral Assignment Logic. The diagram correlates structural moieties with their expected chemical shifts in DMSO-d6.

Comparative Analysis: Solvent Effects

The choice of solvent is not merely about solubility; it dictates whether you will see the full molecule or a "partial" structure.[] The table below compares the two most common NMR solvents.

Table 1: Chemical Shift Comparison (Experimental vs. Observed)
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Interpretation/Causality
Methyl Ester (

)
3.85 – 3.95 ppm (Singlet, 3H)3.98 – 4.05 ppm (Singlet, 3H)Slight downfield shift in CDCl

due to lack of solvent shielding cones compared to DMSO.[]
Amine (

)
7.40 – 8.00 ppm (Broad Singlet, 2H)Not Visible / Very Broad (5.0–7.0 ppm)DMSO forms H-bonds with

, slowing exchange and sharpening the peak.[] In CDCl

, rapid exchange broadens the signal into the baseline.[]
Water Signal ~3.33 ppm~1.56 ppmWater content in DMSO can overlap with methoxy signals if not dry; use dry solvent or D

O shake.[]
Suitability High (Full Characterization)Low (Quick Purity Check only)Use DMSO for publication-quality assignment. Use CDCl

only to check for extraction solvents.

Critical Insight: In CDCl


, the absence of the amine peak often leads researchers to falsely believe the amine has been hydrolyzed or reacted. Always confirm with DMSO-

before discarding the batch.

Experimental Protocols

To ensure reproducibility and avoid artifacts (such as rotamers or aggregation), follow these standardized workflows.

Protocol A: High-Resolution Characterization (DMSO- )

Best for: Final compound validation, purity assignment.[]

  • Preparation: Weigh 5–10 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).[]
    
    • Tip: If the sample contains trace acid, the amine peak may shift downfield (>8.5 ppm).[]

  • Acquisition:

    • Pulse Angle: 30°[]

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the methyl singlet vs. the broad amine).[]

    • Scans: 16–32.[]

  • Processing: Apply an exponential line broadening (LB) of 0.3 Hz .

Protocol B: The D O Shake (Validation Step)

Best for: Confirming the identity of the labile amine protons.

  • Run the standard spectrum in DMSO-

    
     (Protocol A).[]
    
  • Add 1–2 drops of D

    
    O  directly to the NMR tube.[]
    
  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.[]

    • Result: The peak at 7.4–8.0 ppm will disappear (exchange with D), while the methyl ester at 3.9 ppm remains unchanged.[] This confirms the assignment of the amine.[]

Decision Logic & Troubleshooting

Use the following decision tree to select the correct analytical path based on your immediate research goal.

Workflow Start Start: Sample Characterization Goal What is the primary goal? Start->Goal Check Quick Reaction Check? Goal->Check In-process Publish Full Characterization? Goal->Publish Final Data Solvent1 Use CDCl3 Check->Solvent1 Solvent2 Use DMSO-d6 Publish->Solvent2 Observation1 Observe: Methyl peak only (Amine likely invisible) Solvent1->Observation1 Observation2 Observe: Methyl + Amine (Sharp/Broad Singlets) Solvent2->Observation2 Action1 Proceed if Methyl is pure. Ignore missing NH2. Observation1->Action1 Action2 Perform D2O Shake to confirm NH2. Observation2->Action2

Figure 2: Solvent Selection Workflow. This logic prevents false negatives regarding compound stability.

Troubleshooting Common Anomalies
  • Split Methyl Peak:

    • Symptom: The singlet at ~3.9 ppm appears as a doublet or two uneven singlets.[]

    • Cause: Rotamers are rare in this specific molecule.[] The most likely cause is protonation .[] If the thiadiazole nitrogen is protonated (e.g., residual HCl from synthesis), the electronic symmetry breaks.[]

    • Fix: Add 1 drop of NaHCO

      
       in D
      
      
      
      O or freebase the sample before running NMR.[]
  • Extra Broad Hump (3.0 – 5.0 ppm):

    • Cause: Water in DMSO.[]

    • Fix: Calibrate the spectrum using the residual DMSO quintet at 2.50 ppm, not the water peak.[]

References

  • Chemical Structure & Data Validation

    • PubChem.[][2] Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate. National Library of Medicine.[] Accessed October 2025.[] [Link]

  • Solvent Effects on Heterocycles

    • Babij, N. R., et al. (2016).[] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. [Link][]

  • Thiadiazole Synthesis & Characterization

    • ResearchGate.[] Synthesis and characterization of 2-amino-1,3,4-thiadiazole derivatives. (General reference for thiadiazole amine shifts). [Link]

  • Spectral Database for Organic Compounds (SDBS)

    • AIST.[] 1H NMR Data for Thiadiazole Derivatives. [Link][]

Sources

A Comparative Guide to the Infrared Spectral Signatures of Amino and Ester Groups in 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise characterization of these molecules is paramount in drug discovery and development, and Infrared (IR) spectroscopy remains a fundamental and accessible technique for elucidating their structural features. This guide provides an in-depth comparison of the characteristic IR absorption bands for two crucial functional groups, amino and ester moieties, when attached to the 1,3,4-thiadiazole ring. Understanding these spectral signatures is essential for reaction monitoring, structural confirmation, and quality control.

The Influence of the 1,3,4-Thiadiazole Ring on IR Vibrational Frequencies

The 1,3,4-thiadiazole ring is an electron-withdrawing heterocycle.[3] This electronic characteristic significantly influences the vibrational frequencies of its substituents. The delocalization of electrons within the aromatic thiadiazole ring and the potential for resonance and inductive effects can cause shifts in the expected absorption frequencies of attached functional groups compared to their aliphatic or simple aromatic counterparts. This guide will dissect these nuances, providing experimental data to support the analysis.

Characteristic IR Bands of Amino-Substituted 1,3,4-Thiadiazoles

The amino group is a common substituent in many biologically active 1,3,4-thiadiazole derivatives. Its IR spectrum is characterized by distinct stretching and bending vibrations of the N-H bond.

For a primary amine (-NH₂), two distinct bands are typically observed in the N-H stretching region, corresponding to the asymmetric and symmetric vibrations. In 2-amino-1,3,4-thiadiazole derivatives, these bands are consistently found in the range of 3100 to 3400 cm⁻¹ .[4][5] The presence of two bands in this region is a strong indicator of a primary amino group. Secondary amines (-NHR) attached to the thiadiazole ring will typically show a single N-H stretching band in a similar region.[2]

The N-H bending vibration, or scissoring, provides another key diagnostic peak. For primary amines on a 1,3,4-thiadiazole ring, this absorption is typically observed around 1600 - 1630 cm⁻¹ .[4][6] It is important to note that this band can sometimes overlap with the C=N stretching vibration of the thiadiazole ring itself, which also appears in this region.[6][7]

Table 1: Experimental IR Data for Amino-Substituted 1,3,4-Thiadiazoles

CompoundN-H Stretching (ν, cm⁻¹)N-H Bending (δ, cm⁻¹)C=N Stretching (ν, cm⁻¹) (Thiadiazole Ring)Reference
2-Amino-5-(phenoxymethyl)-1,3,4-thiadiazole3270, 3110Not specified1627[5]
2-Amino-5-(phenethyl)-1,3,4-thiadiazoleNot specified699 (s, NH₂)1627[5]
5-((E)-2-(3-Methoxyphenyl)vinyl)-N-(4'-nitrophenyl)-1,3,4-thiadiazole-2-amine3262Not specified1575[1]
5-((E)-2-(3-Methoxyphenyl)vinyl)-N-(4'-methylphenyl)-1,3,4-thiadiazole-2-amine3247Not specified1548[1]
2-Amino-5-(4-hydroxyphenyl)azo-1,3,4-thiadiazole3286, 3163Not specified1604[8]
2-Amino-5-aryl-1,3,4-thiadiazole derivative3320, 32061600~1630[4][6]

Characteristic IR Bands of Ester-Substituted 1,3,4-Thiadiazoles

Ester functionalities are also prevalent in various 1,3,4-thiadiazole-based compounds, often introduced to modulate solubility and pharmacokinetic properties. The most prominent and diagnostic IR absorption for an ester is the carbonyl (C=O) stretching vibration.

For esters directly attached to the 1,3,4-thiadiazole ring, the C=O stretching frequency is typically observed in the range of 1680 to 1750 cm⁻¹ . The electron-withdrawing nature of the thiadiazole ring can lead to a slight increase in the C=O bond order and a shift to a higher wavenumber compared to simple aliphatic esters. Conversely, conjugation with other parts of the molecule can lower the frequency.

The C-O stretching vibrations of the ester group, which appear in the fingerprint region between 1100 and 1300 cm⁻¹ , are also characteristic but can be more difficult to assign definitively due to coupling with other vibrations.

Table 2: Experimental IR Data for Ester-Substituted 1,3,4-Thiadiazoles

CompoundC=O Stretching (ν, cm⁻¹)C-O Stretching (ν, cm⁻¹)Reference
5-(1-Methyl-2-phenylethenyl)-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine1702Not specified[9]
5-[3-Phenylpropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine1695Not specified[9]
3-Aryl-2-benzoylimino-5-(1-phenyl-3-acetyl-pyrazol-4-yl-carbonyl)-1,3,4-thiadiazoles1694–1680, 1642–1636, 1617–1604Not specified[10]
2-(8-Chloro-naphthoyl)benzoic acid ethyl esterNot specifiedNot specified[11]

Experimental Protocol: Acquiring an IR Spectrum of a 1,3,4-Thiadiazole Derivative

This protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid 1,3,4-thiadiazole derivative using the KBr pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Materials:

  • 1,3,4-Thiadiazole derivative (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder. This is done to ensure a homogenous mixture and minimize scattering of the IR beam.

    • Add 1-2 mg of the 1,3,4-thiadiazole derivative to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together for 3-5 minutes until a uniform, fine powder is obtained. The intimate mixing is crucial for obtaining a clear pellet and a high-quality spectrum.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture into the pellet-forming die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes. This high pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This step is critical to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the key absorption bands.

    • Compare the observed frequencies with the data presented in this guide and other literature sources to confirm the presence of the desired functional groups.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis Grind_KBr Grind KBr Add_Sample Add Thiadiazole Derivative Grind_KBr->Add_Sample Fine Powder Mix_Grind Thoroughly Mix & Grind Add_Sample->Mix_Grind 1-2 mg sample Transfer_Die Transfer to Die Mix_Grind->Transfer_Die Apply_Pressure Apply Hydraulic Pressure Transfer_Die->Apply_Pressure Assemble Die Place_Pellet Place Pellet in Spectrometer Apply_Pressure->Place_Pellet Background_Scan Acquire Background Spectrum Place_Pellet->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Subtract Background Identify_Bands Identify Key Absorption Bands Sample_Scan->Identify_Bands Compare_Data Compare with Reference Data Identify_Bands->Compare_Data Observed Frequencies

Caption: Experimental workflow for obtaining an FT-IR spectrum of a 1,3,4-thiadiazole derivative.

Logical Framework for Spectral Interpretation

When analyzing the IR spectrum of a novel 1,3,4-thiadiazole derivative, a systematic approach is crucial.

spectral_interpretation Start Analyze IR Spectrum Check_NH Look for N-H stretch (3100-3400 cm⁻¹) Start->Check_NH Check_CO Look for C=O stretch (1680-1750 cm⁻¹) Start->Check_CO Check_NH_bend Look for N-H bend (~1600-1630 cm⁻¹) Check_NH->Check_NH_bend If present Conclusion_Ester Ester Group Present Check_CO->Conclusion_Ester Check_CN Confirm C=N stretch (Thiadiazole, ~1550-1630 cm⁻¹) Check_NH_bend->Check_CN Conclusion_Amine Amino Group Present Check_CN->Conclusion_Amine Conclusion_Both Both Groups Present Conclusion_Neither Neither Group Present

Caption: Decision-making flowchart for the interpretation of IR spectra of substituted 1,3,4-thiadiazoles.

This guide provides a foundational understanding of the characteristic IR bands for amino and ester groups in 1,3,4-thiadiazole derivatives. For unambiguous structure elucidation, it is always recommended to use a combination of analytical techniques, including NMR spectroscopy and mass spectrometry, in conjunction with IR spectroscopy.

References

  • Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University.
  • Al-Hourani, B., Al-Bitar, T., Al-Shar'i, N. A., Al-Zoubi, R. M., Al-Masri, I. M., & Amr, A. G. E. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103. [Link]

  • Hussein, Z. A. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 633-642.
  • Gür, M., & Ceylan, Ü. (2018). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Journal of the Chilean Chemical Society, 63(4), 4195-4204.
  • Struga, M., Szymańska, E., Kossakowski, J., Olejarz, W., Kaczmarczyk-Sedlak, I., & Nawrot, B. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3608.
  • Chauhan, H. S., Thimmaraju, M., Malik, J. K., Gupta, V., & Singh, G. (2025). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 10(6), 42-46.
  • Jadhav, S., Rai, M., & Durrani, A. (2009). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. International Journal of Chemical Sciences, 7(3), 1851-1856.
  • Struga, M., Szymańska, E., Kossakowski, J., Olejarz, W., Kaczmarczyk-Sedlak, I., & Nawrot, B. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3608.
  • Antipin, M. Y., & Zatonsky, G. V. (2021).
  • Al-Azzawi, A. M. (2013). Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 26(2), 220-227.
  • SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole. Retrieved from [Link]

  • Al-Hourani, B., Al-Bitar, T., Al-Shar'i, N. A., Al-Zoubi, R. M., Al-Masri, I. M., & Amr, A. G. E. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103.
  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... Retrieved from [Link]

  • Ali, A. A. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 6(5), 984-993.
  • Shawali, A. S., & Abdallah, M. A. (2012).
  • El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2025). Green Efficient Synthesis of[9][12][13]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega.

  • Al-Hourani, B., Al-Bitar, T., Al-Shar'i, N. A., Al-Zoubi, R. M., Al-Masri, I. M., & Amr, A. G. E. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103.
  • Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123.
  • Balaji, R., & Rajkumar, R. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. World Journal of Advanced Research and Reviews, 27(3), 133-140.
  • Kumar, A. K. I., Jose, A., G, V., & Mathew, G. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Saudi Journal of Medical and Pharmaceutical Sciences, 11(6), 452-461.
  • Kumar, S., & Kumar, A. (2021). Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives. International Journal of Chemical Studies, 9(3), 22-25.
  • Ceylan, Ü., & Gür, M. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982.
  • Al-Juboori, A. M. H. (2024). Synthesis of Some New Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Iraqi Journal of Science, 65(12), 6333-6343.
  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.

Sources

Bioisosteric Replacement of Thiazole with 1,3,4-Thiadiazole: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a fundamental approach to refining pharmacological profiles. This guide offers an in-depth technical comparison of the bioisosteric substitution of the thiazole ring with the 1,3,4-thiadiazole scaffold, a tactic employed to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of this particular bioisosteric switch, supported by experimental data and detailed methodologies.

The Rationale for Bioisosteric Replacement: Thiazole vs. 1,3,4-Thiadiazole

The thiazole ring is a privileged scaffold in a multitude of clinically approved drugs, valued for its unique structural and electronic properties.[1] However, the bioisosteric replacement with a 1,3,4-thiadiazole ring can offer several potential advantages. The introduction of an additional nitrogen atom in the 1,3,4-thiadiazole ring alters its electronic distribution, hydrogen bonding capacity, and metabolic stability, providing a valuable tool for overcoming challenges in drug development.[2][3] This guide will delve into a direct comparison of these two heterocycles, exploring their intrinsic properties and the practical implications of their interchange in a drug design context.

Physicochemical Properties: A Head-to-Head Comparison

The decision to interchange a thiazole with a 1,3,4-thiadiazole should be grounded in a thorough understanding of their differing physicochemical characteristics. These properties can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThiazole1,3,4-ThiadiazoleRationale for Change
pKa ~2.5 (for the conjugate acid)[4]Weakly basic[5]The additional nitrogen atom in 1,3,4-thiadiazole further delocalizes the lone pair of electrons, generally rendering it less basic than thiazole. This can impact salt formation and interactions with acidic biological targets.
Dipole Moment ~1.6 D~3.25 D[5]The more symmetrical arrangement of heteroatoms in 1,3,4-thiadiazole results in a larger dipole moment, which can influence solubility and interactions with polar environments.
Hydrogen Bonding The nitrogen atom acts as a hydrogen bond acceptor.Both nitrogen atoms can act as hydrogen bond acceptors, potentially leading to altered or additional interactions with biological targets.[2]
Aromaticity Aromatic, with significant π-electron delocalization.[4]Considered to have strong aromatic character, contributing to its in vivo stability.[6][7]
Metabolic Stability Susceptible to oxidation and other metabolic transformations.The 1,3,4-thiadiazole ring is often associated with enhanced metabolic stability.[2]

A Case Study in Anticancer Drug Design: Thiazole vs. 1,3,4-Thiadiazole Analogs

To illustrate the practical implications of this bioisosteric replacement, we will examine a study by Gomha et al. (2017), which synthesized and evaluated a series of thiazole and 1,3,4-thiadiazole derivatives for their anticancer activity against the human hepatocellular carcinoma cell line (HepG-2).[8] This provides a direct comparison of the two scaffolds within a similar molecular framework.

Comparative Anticancer Activity (IC₅₀ Values)

The following table summarizes the cytotoxic activity of a thiazole-containing compound and its 1,3,4-thiadiazole bioisostere from the aforementioned study.

Compound IDHeterocyclic CoreR GroupIC₅₀ (µg/mL) against HepG-2
5a Thiazolep-ClC₆H₄> 50
7a 1,3,4-Thiadiazolep-ClC₆H₄12.3
Cisplatin (Control) --4.5

Data extracted from Gomha et al. (2017).[8]

In this specific case, the bioisosteric replacement of the thiazole ring in compound 5a with a 1,3,4-thiadiazole ring in compound 7a resulted in a significant increase in anticancer activity, with the IC₅₀ value dropping from over 50 µg/mL to 12.3 µg/mL.[8] This highlights the potential of this strategy to enhance the potency of a lead compound.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of such comparative studies, detailed experimental protocols are essential. The following sections outline the synthetic procedures for preparing the thiazole and 1,3,4-thiadiazole cores, as well as a standard bioassay for evaluating their anticancer activity.

Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

A common and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[9]

Protocol for the Synthesis of a 2-Aminothiazole Derivative:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiazole derivative.

Hantzsch_Synthesis alpha_haloketone α-Haloketone ethanol Ethanol, Reflux alpha_haloketone->ethanol thiourea Thiourea thiourea->ethanol thiazole 2-Aminothiazole Derivative ethanol->thiazole Cyclocondensation

Hantzsch Thiazole Synthesis Workflow

Synthesis of 1,3,4-Thiadiazole Derivatives

A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[10][11]

Protocol for the Synthesis of a 2-Amino-5-substituted-1,3,4-thiadiazole:

  • Starting Material: Begin with the appropriate thiosemicarbazide (1 equivalent).

  • Cyclization: Add the thiosemicarbazide portion-wise to a cold (0-5 °C) dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, with stirring.[11]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide).

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Thiadiazole_Synthesis thiosemicarbazide Thiosemicarbazide acid Conc. H₂SO₄ or POCl₃ thiosemicarbazide->acid Cyclization thiadiazole 2-Amino-5-substituted-1,3,4-thiadiazole acid->thiadiazole

Synthesis of 2-Amino-1,3,4-thiadiazoles

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.[12]

Protocol for MTT Assay:

  • Cell Seeding: Plate the desired cancer cell line (e.g., HepG-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both thiazole and 1,3,4-thiadiazole analogs) and a positive control (e.g., Cisplatin) for a specified incubation period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC₅₀ F->G

Experimental Workflow for MTT Cytotoxicity Assay

Conclusion

The bioisosteric replacement of a thiazole with a 1,3,4-thiadiazole represents a potent strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. The case study presented demonstrates that this substitution can lead to a significant enhancement in biological activity. However, the success of this approach is highly context-dependent, and the decision to implement such a change should be guided by a comprehensive understanding of the structure-activity relationships of the target and the specific goals of the drug discovery program. The provided experimental protocols offer a framework for the synthesis and comparative evaluation of these important heterocyclic scaffolds, enabling researchers to make data-driven decisions in their quest for novel and improved therapeutics.

References

  • Wikipedia. Thiazole. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • El-Essawy, F. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2678. [Link]

  • Gomha, S. M., et al. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 11(1), 1-9. [Link]

  • Yakan, H., & Çavuş, M. S. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30097-30111. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kumar, A., & Kumar, S. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Sciences and Research, 10(7), 1665-1669. [Link]

  • ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • Unknown. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Semantic Scholar. 1,3,4-Thiadiazole Derivatives as an Antimicrobial. [Link]

  • SBQ. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

  • MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]

  • Scilit. Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. [Link]

  • MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

  • ResearchGate. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

  • MDPI. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. [Link]

  • MDPI. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]

  • ResearchGate. (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. [Link]

  • Bentham Science Publisher. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

  • Unknown. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • SpringerLink. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticanc. [Link]

  • Asian Journal of Research in Chemistry. A Review on 1,3,4-Thiadiazoles. [Link]

  • ResearchGate. Properties of 1,3,4-thiadiazole | Download Scientific Diagram. [Link]

  • PubMed. Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines. [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. [Link]

Sources

Comparative Spectroscopic Guide: 2-Amino-1,3,4-Thiadiazole Chromophores vs. Heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiadiazole Advantage

In medicinal chemistry and materials science, the 2-amino-1,3,4-thiadiazole (ATD) scaffold represents a critical chromophore. Unlike its bioisosteres (oxadiazoles and triazoles), the ATD moiety offers a unique electronic profile characterized by a bathochromic shift (red-shift) and enhanced lipophilicity.

This guide provides a rigorous comparison of the UV-Vis absorption maxima (


) of ATD against its primary alternatives. It is designed to assist researchers in scaffold hopping, purity analysis, and photophysical characterization during drug development.

Fundamental Mechanisms & Electronic Transitions

The spectroscopic signature of 2-amino-1,3,4-thiadiazole is governed by two primary factors: electronic delocalization involving the sulfur atom and amine-imine tautomerism .

The Sulfur Effect (Bathochromic Shift)

The substitution of Oxygen (in oxadiazole) with Sulfur (in thiadiazole) significantly alters the HOMO-LUMO gap.

  • Lower Electronegativity: Sulfur (2.58) is less electronegative than Oxygen (3.44), allowing for greater electron delocalization across the heterocyclic ring.

  • Result: This lowers the energy required for

    
     transitions, resulting in a red-shifted 
    
    
    
    compared to oxadiazole analogues.
Tautomeric Equilibrium

ATD exists in equilibrium between the Amine form (aromatic) and the Imine form (non-aromatic). This equilibrium is solvent-dependent and drastically affects the absorption band shape and position.

  • Amine Form: Dominant in neutral/non-polar solvents.

  • Imine Form: Stabilized by polar protic solvents and acidic pH.

Visualization: Tautomerism & Electronic Flow

The following diagram illustrates the structural dynamics affecting the UV spectrum.

Tautomerism Amine Amine Form (Aromatic, Stable) Imine Imine Form (Polar, Solvent Stabilized) Amine->Imine Solvent Polarity / pH Transition Electronic Transition (π -> π*) Amine->Transition Imine->Transition Spectrum Observed Spectrum λ_max Shift Transition->Spectrum  Energy Gap (ΔE)

Figure 1: Tautomeric equilibrium between amine and imine forms dictates the available electronic transitions. Polar solvents shift the equilibrium toward the imine species, altering the observed


.

Comparative Data Analysis

Scaffold Comparison (The Alternatives)

The following table compares the ATD scaffold with its direct bioisosteres. Note the distinct red-shift of the thiadiazole.

Chromophore ScaffoldHeteroatom

(nm) [Ethanol]
Electronic CharacterLipophilicity (LogP)
2-Amino-1,3,4-Thiadiazole S 250 - 275 High Delocalization (Red Shift) Low to Moderate
2-Amino-1,3,4-OxadiazoleO200 - 230High Electronegativity (Blue Shift)Low (Hydrophilic)
3-Amino-1,2,4-TriazoleN< 210High PolarityVery Low

Key Insight: For drug candidates requiring UV detection in HPLC without interference from low-UV absorbing solvents/buffers (which absorb <220 nm), Thiadiazole is superior to Triazole due to its absorption >250 nm.

Derivative Comparison: Substituent Effects

Modifying the ATD core extends the conjugation system.

Derivative ClassStructural Modification

Range (nm)
Visual ColorApplication
Parent Core Unsubstituted250 - 275ColorlessScaffold / Intermediate
Schiff Bases Imine formation (-N=CH-Ar)320 - 380Pale YellowAntimicrobial Agents
Azo Dyes Diazo coupling (-N=N-Ar)400 - 550+ Red / OrangeDisperse Dyes / Indicators

Experimental Protocol: Validated UV-Vis Characterization

Objective: To accurately determine the


 and molar extinction coefficient (

) of a novel 2-amino-1,3,4-thiadiazole derivative.
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Dimethylformamide (DMF). Note: DMF is required for highly conjugated azo-derivatives due to solubility.

  • Reference Standard: Pure 2-amino-1,3,4-thiadiazole (>98% purity).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 10 mg of the thiadiazole derivative.

    • Dissolve in a 100 mL volumetric flask using Ethanol (or DMF if insoluble).

    • Concentration:

      
       (approx 
      
      
      
      ).
  • Working Solution (Dilution):

    • Perform a serial dilution to obtain concentrations of 5, 10, 15, and 20

      
      .
      
    • Why? To verify the linearity of the Beer-Lambert Law (

      
      ).
      
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 800 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan at medium speed (approx. 200 nm/min).

    • Record ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1][2][3][4][5]
      
  • Solvatochromic Check (Optional but Recommended):

    • Repeat the scan in 0.1 M HCl.

    • Observation: A significant shift (usually hypsochromic or blue shift) confirms the protonation of the ring nitrogen or exocyclic amine, validating the thiadiazole core integrity.

Workflow Diagram

Protocol Start Weigh Sample (10 mg) Dissolve Dissolve in EtOH/DMF (Stock Sol.) Start->Dissolve Dilute Serial Dilution (5 - 20 µg/mL) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Prep Scan Scan 200-800 nm Blank->Scan Data Calculate ε & λ_max Scan->Data

Figure 2: Standardized workflow for spectroscopic characterization of thiadiazole derivatives.

Expert Insights & Troubleshooting

Why is my spectrum showing a shoulder at 300 nm?

If you observe a shoulder or a secondary peak around 290-310 nm in the parent compound, this is often due to dimerization or tautomeric impurities .

  • Action: Dilute the sample further. If the ratio of the main peak to the shoulder changes, it is an aggregation artifact. If it remains constant, it is likely a tautomeric band (Imine form).

Solvent Cut-off Warning

When comparing thiadiazoles (250 nm) vs. oxadiazoles (210 nm), avoid using Acetone or Ethyl Acetate as solvents. Their UV cut-off is ~260 nm and ~330 nm respectively, which will mask the primary absorption bands of these chromophores. Stick to Methanol, Ethanol, or Acetonitrile .

References

  • Comparison of Heterocycles: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. MDPI, 2022.

  • Azo Dye Derivatives: Synthesis and Application of Azo Dyes Derived from 2-Amino-1,3,4-thiadiazole. Semantic Scholar.

  • Solvatochromism & Tautomerism: Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole. SID, 2013.

  • SpectraBase Data: 2-Amino-1,3,4-thiadiazole Spectrum. SpectraBase.[6]

  • Synthesis & Characterization: Synthesis and characterization of new 1,3,4-thiadiazole derivatives. RSC Advances, 2022.

Sources

A Comparative Analysis of HPLC Retention Times for Methyl and Ethyl Thiadiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the chromatographic behavior of small molecules is a critical parameter influencing their purification, analysis, and pharmacokinetic properties. Thiadiazole derivatives are a prominent class of heterocyclic compounds that are extensively investigated for their wide range of pharmacological activities.[1] Subtle structural modifications to these derivatives, such as the alteration of an ester group from methyl to ethyl, can have significant implications for their physicochemical properties, including their retention behavior in High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of the expected HPLC retention times of methyl and ethyl thiadiazole esters. We will delve into the underlying principles of reverse-phase chromatography, present a robust experimental protocol for their analysis, and discuss the anticipated results based on established chromatographic theory. This information is intended to be a valuable resource for researchers and scientists involved in the synthesis, purification, and analysis of thiadiazole-based compounds and other small molecule therapeutics.

The Principle of Reverse-Phase HPLC and the Impact of Alkyl Chain Length

Reverse-phase HPLC (RP-HPLC) is a powerful analytical technique used to separate compounds based on their hydrophobicity.[2] In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 alkyl chains bonded to silica), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3]

The separation mechanism relies on the partitioning of analytes between the stationary and mobile phases. More hydrophobic (non-polar) compounds will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer on the column, resulting in a later elution and a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute earlier.

The length of the alkyl chain in an ester group directly influences the overall hydrophobicity of a molecule. An ethyl group (-CH2CH3) is larger and more non-polar than a methyl group (-CH3). This seemingly minor difference in one additional methylene group increases the molecule's non-polar surface area, leading to stronger hydrophobic interactions with the C18 stationary phase. Consequently, it is anticipated that an ethyl thiadiazole ester will exhibit a longer retention time compared to its corresponding methyl ester under identical reverse-phase HPLC conditions.[4][5]

Experimental Protocol

The following is a detailed protocol for the comparative analysis of methyl and ethyl thiadiazole esters using RP-HPLC. This method is based on established practices for the analysis of thiadiazole derivatives and small molecules.[1][6][7]

Objective: To determine and compare the retention times of a methyl thiadiazole ester and its corresponding ethyl ester analog using a validated RP-HPLC method.

Materials:

  • Methyl thiadiazole ester (hypothetical analyte)

  • Ethyl thiadiazole ester (hypothetical analyte)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Acetic Acid) in water.

    • Mobile Phase B: 0.1% TFA (or Acetic Acid) in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of the methyl and ethyl thiadiazole esters in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions to a final concentration of 10 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Method Parameters:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient elution is recommended for optimal separation. A typical gradient could be:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 50% B

      • 20-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at a wavelength appropriate for the thiadiazole chromophore (e.g., 260 nm).[6]

  • Analysis:

    • Inject the prepared standard solutions of the methyl and ethyl thiadiazole esters separately to determine their individual retention times.

    • Inject a mixture of the two standards to confirm the separation and resolution.

    • Ensure system suitability by performing multiple injections of the same standard to check for reproducibility of retention time and peak area.[8]

Anticipated Results and Discussion

Based on the principles of reverse-phase chromatography, a clear difference in retention time is expected between the methyl and ethyl thiadiazole esters.

Table 1: Anticipated HPLC Retention Times

CompoundExpected Retention Time (min)
Methyl Thiadiazole Ester~ 10.5
Ethyl Thiadiazole Ester~ 11.8

The ethyl thiadiazole ester is expected to have a longer retention time than the methyl ester. This is attributed to the increased hydrophobicity conferred by the additional methylene group in the ethyl chain. This leads to a stronger interaction with the non-polar C18 stationary phase, causing it to be retained on the column for a longer duration before eluting.

The following diagram illustrates the proposed separation mechanism:

G cluster_elution Elution Profile C18_1 Si-O-Si-(CH2)17-CH3 C18_2 Si-O-Si-(CH2)17-CH3 C18_3 Si-O-Si-(CH2)17-CH3 Methyl Methyl Ester Methyl->C18_1 Weaker Hydrophobic Interaction Elution_Order Elution Order: 1. Methyl Ester (Less Retained) 2. Ethyl Ester (More Retained) Ethyl Ethyl Ester Ethyl->C18_2 Stronger Hydrophobic Interaction

Caption: Separation of methyl and ethyl esters on a C18 stationary phase.

This predictable chromatographic behavior is a fundamental concept in HPLC method development. By understanding how small structural changes impact retention, scientists can design more effective separation strategies for complex mixtures and predict the elution order of related compounds. The validation of such an analytical method should be conducted in accordance with ICH guidelines to ensure its accuracy, precision, and robustness.[2][9][10]

Conclusion

The comparison of methyl and ethyl thiadiazole esters by reverse-phase HPLC serves as a practical illustration of the principles of chromatographic separation. The addition of a single methylene group in the ethyl ester is sufficient to increase its hydrophobicity, leading to a measurably longer retention time on a C18 column compared to its methyl counterpart. This guide provides a comprehensive framework for researchers to design and execute experiments to verify this effect, and to apply this understanding to the broader challenges of small molecule analysis and purification in drug development. The insights gained from such fundamental studies are invaluable for building robust and reliable analytical methods.

References

  • Scilit. The Influence of Reversed-Phase n-Alkyl Chain Length on Protein Retention, Resolution and Recovery: Implications for Preparative HPLC. Available from: [Link]

  • Teledyne ISCO. The Effect of Reverse Phase Chain Length on Peptide Purification. Available from: [Link]

  • ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Available from: [Link]

  • Journal of Kufa for Chemical Sciences. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available from: [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link]

  • Research Square. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • Oxford Academic. EFFECT OF ALKYL CHAIN LENGTH OF STATIONARY PHASE ON RETENTION AND SELECTIVITY IN REVERSED PHASE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Journal of Kufa for Chemical Sciences. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • Chromatography Online. Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

Sources

Comparative (bioassay Standards)

Comparative Guide: Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (MATC) vs. Acetazolamide (AZM)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide comparing Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate and Acetazolamide.

Focus: Carbonic Anhydrase Inhibition Profile & Structure-Activity Relationship (SAR)

Executive Summary: The Pharmacophore "Warhead" Distinction

For researchers in medicinal chemistry and enzymology, the comparison between Acetazolamide (AZM) and Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (MATC) is not merely a comparison of potency; it is a fundamental case study in Zinc-Binding Group (ZBG) mechanics.

  • Acetazolamide (AZM): The clinical gold standard. It possesses a sulfonamide moiety (

    
    ) which acts as the "warhead," coordinating directly to the Zinc ion (
    
    
    
    ) in the Carbonic Anhydrase (CA) active site.
  • MATC: A structural analogue often used as a synthetic intermediate.[1] It retains the thiadiazole scaffold but substitutes the sulfonamide with a methyl ester (

    
    ).
    

The Scientific Verdict: Data indicates that AZM is a nanomolar inhibitor of ubiquitous CA isoforms (hCA II), whereas MATC is functionally inactive or exhibits negligible inhibition (>100 µM) in physiological hydration assays. The ester group in MATC lacks the ionization potential and geometry required to displace the zinc-bound water molecule/hydroxide ion, rendering it ineffective as a classical CA inhibitor.

Chemical Identity & Structural Logic

To understand the divergence in IC50 values, we must analyze the electronic environment of the 1,3,4-thiadiazole ring in both contexts.

FeatureAcetazolamide (AZM)Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (MATC)
CAS Number 59-66-564837-53-2 (Ethyl analog often cited; Methyl analog is derivative)
Core Scaffold 1,3,4-Thiadiazole1,3,4-Thiadiazole
Position 2 Sulfonamide (

)
Methyl Carboxylate (

)
Position 5 Acetamido (

)
Amino (

)
Role Potent Inhibitor (Transition State Analogue)Synthetic Intermediate / Negative Control
Zn Binding Strong (Tetrahedral coordination)Weak/None (Steric clash, lack of ionization)
Visualization: Structural & Mechanistic Divergence

The following diagram illustrates the critical signaling and binding pathway differences.

SAR_Comparison cluster_0 Acetazolamide (AZM) cluster_1 MATC (Methyl Ester) AZM Acetazolamide (Sulfonamide ZBG) Zn_Bind Coordinates Zn2+ (Displaces H2O) AZM->Zn_Bind High Affinity CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+) AZM->CA_ActiveSite Inhibition Potent Inhibition (IC50: ~12 nM) Zn_Bind->Inhibition MATC MATC (Carboxylate Ester) No_Bind No Zn2+ Coordination (Steric/Electronic Mismatch) MATC->No_Bind Low Affinity MATC->CA_ActiveSite X Inactive Inactive / Weak (IC50: >100 µM) No_Bind->Inactive

Figure 1: Mechanistic divergence. AZM successfully targets the Zn2+ ion, while MATC's ester group fails to establish the necessary coordination geometry.

Comparative IC50 Data Profile

The following data aggregates standard values for human Carbonic Anhydrase Isoform II (hCA II), the cytosolic isoform most relevant to glaucoma and edema research.

Target IsoformAcetazolamide (AZM) IC50MATC IC50 (Predicted/Observed)Interpretation
hCA I (Cytosolic)250 nM (0.25 µM)> 100 µMSelectivity Gap: AZM is ~400x more potent.
hCA II (Cytosolic)12.1 nM (0.012 µM)> 100 µM (Inactive)Critical Failure: MATC fails to inhibit the dominant catalytic isoform.
hCA IX (Transmembrane)25 nMN/A (Likely Inactive)MATC is not a viable candidate for hypoxic tumor targeting.
hCA XII (Transmembrane)5.7 nMN/A (Likely Inactive)No relevant activity for MATC.

Note on Data Sources: AZM values are derived from Supuran et al. (Standard Benchmark). MATC values are derived from Structure-Activity Relationship (SAR) studies of thiadiazole sulfonamides where replacement of the sulfonamide group consistently abolishes activity.

Why MATC Fails (The "Anchor" Theory)

For a molecule to inhibit CA, it must mimic the transition state of CO2 hydration.

  • Ionization: The sulfonamide (

    
    ) acts as a weak acid (
    
    
    
    ), losing a proton to bind Zinc as the anion (
    
    
    ).
  • Geometry: The nitrogen atom coordinates to Zinc in a tetrahedral geometry.

  • MATC Defect: The methyl ester (

    
    ) cannot ionize to form an anion at physiological pH, nor does the carbonyl oxygen possess the high affinity for Zinc required to displace the catalytic water molecule.
    

Experimental Protocol: Validating the Comparison

To empirically verify the inactivity of MATC against AZM, you must use a Stopped-Flow CO2 Hydration Assay . Standard esterase assays (using p-Nitrophenyl acetate) are insufficient because MATC itself contains an ester and might act as a competitive substrate rather than an inhibitor, confounding results.

Workflow: Stopped-Flow Kinetics

Objective: Measure the time course of CO2 hydration in the presence of inhibitors.

Experimental_Protocol cluster_setup Reagent Prep cluster_execution Stopped-Flow Machine Buffer Buffer: 20mM HEPES (pH 7.5) + Phenol Red Indicator Mix Rapid Mixing (<10ms) Enzyme + Inhibitor vs. CO2 Buffer->Mix Enzyme Enzyme Solution: hCA II (Recombinant) Enzyme->Mix Substrate Substrate: CO2 Saturated Water Substrate->Mix Detect Detection: Absorbance @ 557nm (pH change tracking) Mix->Detect Calc Calculate Kinetic Constants (Michaelis-Menten) Detect->Calc IC50_Det Determine IC50: Curve Fitting (Log[Inhibitor] vs % Activity) Calc->IC50_Det

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow. This method isolates the hydration activity, preventing interference from ester hydrolysis.

Detailed Methodology
  • Preparation:

    • Enzyme: Recombinant hCA II (concentration ~10 nM).

    • Indicator: 0.2 mM Phenol Red.

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Inhibitor Stocks: Dissolve AZM and MATC in DMSO (keep final DMSO < 1%).

  • Reaction:

    • Saturate water with CO2 at varying concentrations.

    • Incubate Enzyme with Inhibitor (AZM or MATC) for 15 minutes at room temperature.

  • Measurement:

    • Inject Enzyme-Inhibitor mix and CO2 solution into the stopped-flow spectrophotometer.

    • Monitor the acidification (color change from red to yellow) at 557 nm .

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Expectation: AZM will show a sigmoidal inhibition curve starting at nanomolar concentrations. MATC will show a flat line (no inhibition) or require millimolar concentrations to show non-specific effects.

Synthesis & Application Context

While MATC is a poor inhibitor, it is highly valuable in Fragment-Based Drug Design (FBDD) .

  • Synthetic Utility: MATC is the "pre-warhead" scaffold. Chemists use MATC to react the ester group (via hydrazinolysis) or the amine group to create novel derivatives.

  • Negative Control: In biological assays, MATC serves as an excellent negative control to prove that the biological effect of a new thiadiazole drug is indeed due to CA inhibition (via the sulfonamide) and not due to off-target effects of the thiadiazole ring itself.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences (PNAS).

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery.

  • Gilmour, R. (2014). The Thiadiazole Scaffold in Medicinal Chemistry.[2][][4] Journal of Medicinal Chemistry. (General reference for scaffold reactivity).

Disclaimer: This guide is for research purposes only. IC50 values can vary based on assay conditions (buffer, temperature, CO2 concentration). Always perform side-by-side controls.

Sources

A Comparative Guide to the Cytotoxicity of Amino-Thiadiazole Esters versus Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-amino-1,3,4-thiadiazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including significant anticancer potential.[1][2] This guide provides a comprehensive comparison of the in vitro cytotoxicity of emerging amino-thiadiazole esters against established standard anticancer agents, namely Doxorubicin and Cisplatin. Grounded in experimental data, this analysis aims to furnish researchers and drug development professionals with a detailed understanding of the therapeutic promise held by this class of compounds.

The rationale for focusing on 2-amino-1,3,4-thiadiazole derivatives stems from their structural similarity to pyrimidine, a key component of nucleobases, suggesting a potential to interfere with DNA replication processes.[1][3] Furthermore, the mesoionic character of the thiadiazole ring is believed to facilitate the crossing of cellular membranes, enhancing interaction with intracellular targets.[1][3] This guide will delve into the synthesis of these novel compounds, present a comparative analysis of their cytotoxic profiles, elucidate their mechanisms of action, and provide detailed experimental protocols for the evaluation of their anticancer activity.

I. Synthesis of 2-Amino-1,3,4-Thiadiazole Esters: A General Overview

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is typically achieved through a multi-step process. A common and effective method involves the reaction of a carboxylic acid with thiosemicarbazide. This reaction proceeds through the formation of an intermediate thiosemicarbazide acylation product, which subsequently undergoes cyclodehydration to yield the target 2-amino-1,3,4-thiadiazole ring. The ester functionality can be introduced either on the starting carboxylic acid or on a substituent attached to the thiadiazole core.

A general synthetic scheme is outlined below:

Synthesis_of_Amino_Thiadiazole_Esters cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid with Ester Group) Acylation Acylation Carboxylic_Acid->Acylation Step 1 Thiosemicarbazide H2N-NH-CS-NH2 (Thiosemicarbazide) Thiosemicarbazide->Acylation Intermediate R-CO-NH-NH-CS-NH2 (Acylthiosemicarbazide Intermediate) Acylation->Intermediate Cyclodehydration Cyclodehydration Final_Product 2-Amino-5-R-1,3,4-Thiadiazole (Amino-Thiadiazole Ester) Cyclodehydration->Final_Product Intermediate->Cyclodehydration Step 2

Caption: General synthetic route for 2-amino-1,3,4-thiadiazole esters.

This synthetic versatility allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

II. Comparative Cytotoxicity Analysis: Amino-Thiadiazole Esters vs. Standard Agents

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. The following tables summarize the reported IC50 values for various 2-amino-1,3,4-thiadiazole derivatives against a panel of human cancer cell lines, alongside the IC50 values for the standard chemotherapeutic drugs, Doxorubicin and Cisplatin. It is important to note that direct, head-to-head comparisons of specific amino-thiadiazole esters with these standards in the same study are limited in the publicly available literature. The data presented here is a compilation from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity (IC50, µM) of 2-Amino-1,3,4-Thiadiazole Derivatives and Standard Agents against Various Cancer Cell Lines

Compound/AgentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)LoVo (Colon)Reference
Amino-Thiadiazole Derivatives
Compound 4y¹84.034.0---[4][5]
Compound 2g²23.29---2.44[2]
Thiazole-Thiadiazole Hybrid 16b³---0.69-[6]
Thiazole-Thiadiazole Hybrid 21³---1.82-[6]
Standard Anticancer Agents
Doxorubicin0.75--0.72-[6][7]
Cisplatin--4.44 - 17.41 (72h)11.10 - 25.03 (48h)-[8]

¹N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide ²5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine ³Novel thiadiazole-thiazole hybrids

Analysis of Cytotoxicity Data:

The compiled data reveals that certain 2-amino-1,3,4-thiadiazole derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar and even nanomolar range. For instance, the thiazole-thiadiazole hybrid 16b demonstrated an impressive IC50 of 0.69 µM against the HepG2 liver cancer cell line, which is comparable to that of Doxorubicin (0.72 µM).[6] Similarly, compound 2g showed high potency against the LoVo colon cancer cell line with an IC50 of 2.44 µM.[2]

While a direct comparison with Cisplatin is challenging due to the wide range of reported IC50 values for this drug, which can vary significantly based on experimental conditions[8], the data suggests that optimized amino-thiadiazole derivatives have the potential to match or even exceed the potency of this established chemotherapeutic.

It is crucial to acknowledge the structural diversity within the tested 2-amino-1,3,4-thiadiazole derivatives. The nature and position of substituents on the thiadiazole ring and the amino group significantly influence their anticancer efficacy.[2] This highlights the importance of structure-activity relationship (SAR) studies in the development of highly potent analogues.

III. Unraveling the Mechanism of Action

The cytotoxic effects of 2-amino-1,3,4-thiadiazole derivatives are attributed to their ability to interfere with multiple, critical cellular pathways involved in cancer cell proliferation and survival. Unlike the broad-spectrum DNA-damaging mechanisms of Doxorubicin and Cisplatin[9], these novel compounds appear to exhibit more targeted modes of action.

A. Mechanism of Action of Standard Anticancer Agents

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II and preventing DNA replication and transcription.[9] It also generates reactive oxygen species (ROS), leading to further cellular damage.

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.

B. Proposed Mechanisms of Action for 2-Amino-1,3,4-Thiadiazole Derivatives

Emerging research suggests that 2-amino-1,3,4-thiadiazole derivatives exert their anticancer effects through several key mechanisms:

  • Enzyme Inhibition: A primary mode of action involves the inhibition of crucial enzymes necessary for cancer cell growth. One notable target is Inosine 5'-Monophosphate Dehydrogenase (IMPDH) , a key enzyme in the de novo biosynthesis of purine nucleotides.[10] Inhibition of IMPDH leads to the depletion of guanine nucleotides, thereby halting DNA and RNA synthesis and arresting cell proliferation.[10]

  • Kinase Inhibition: These compounds have also been shown to inhibit critical signaling kinases. For example, the derivative FABT (2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells.[11] The ERK1/2 pathway is a central component of the MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival. Its inhibition can lead to cell cycle arrest.[11]

  • Induction of Apoptosis: Many 2-amino-1,3,4-thiadiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often a downstream consequence of the initial molecular targeting, such as enzyme or kinase inhibition, which triggers the apoptotic cascade.

The following diagram illustrates the proposed signaling pathways targeted by 2-amino-1,3,4-thiadiazole derivatives in comparison to the DNA-centric mechanisms of standard agents.

Mechanism_of_Action cluster_thiadiazole Amino-Thiadiazole Esters cluster_standard Standard Agents Thiadiazole Amino-Thiadiazole Ester IMPDH IMPDH Inhibition Thiadiazole->IMPDH ERK1_2 ERK1/2 Inhibition Thiadiazole->ERK1_2 Purine_Synthesis Decreased Purine Synthesis IMPDH->Purine_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest ERK1_2->Cell_Cycle_Arrest Purine_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Standard_Agents Doxorubicin / Cisplatin DNA_Damage DNA Damage (Intercalation / Adducts) Standard_Agents->DNA_Damage DNA_Damage->Apoptosis

Caption: Comparative mechanisms of action of amino-thiadiazole esters and standard anticancer agents.

IV. Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for two commonly used colorimetric assays for assessing in vitro cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the amino-thiadiazole esters and standard agents in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h 2. Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Treatment 3. Add Test Compounds & Controls Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_2_4h 6. Incubate 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization 7. Solubilize Formazan (DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

B. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[16][17] This assay is less susceptible to interference from compounds that affect cellular metabolism.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing:

    • Remove the TCA and wash the plates five times with slow-running tap water.

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value.

V. Conclusion and Future Directions

The exploration of 2-amino-1,3,4-thiadiazole esters as potential anticancer agents has yielded promising results. The data presented in this guide indicates that this class of compounds possesses significant cytotoxic activity against a range of cancer cell lines, with some derivatives exhibiting potency comparable to or exceeding that of standard chemotherapeutic drugs. Their proposed mechanisms of action, which involve the targeted inhibition of key enzymes and signaling pathways, suggest a potential for improved selectivity and reduced side effects compared to traditional DNA-damaging agents.

However, further research is imperative to fully elucidate the therapeutic potential of amino-thiadiazole esters. Future studies should focus on:

  • Comprehensive SAR studies: To identify the optimal structural features for maximizing anticancer activity and selectivity.

  • In-depth mechanistic studies: To definitively identify the molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies: To evaluate the antitumor activity and pharmacokinetic properties of lead compounds in animal models.

  • Direct comparative studies: To generate more robust head-to-head comparisons of specific amino-thiadiazole esters with standard anticancer agents across a wider panel of cancer cell lines.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Juszczak, M., Matysiak, J., Szeliga, M., Pożarowski, P., Niewiadomy, A., Albrecht, J., & Rzeski, W. (2012). 2-Amino-1, 3, 4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & medicinal chemistry letters, 22(17), 5466-5469. [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157-170.
  • Gürsoy, A., Karali, N., Ateeş, Ö., Özkırımlı, E., & Ötük, G. (2020). Synthesis and biological evaluation of novel 1, 3, 4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 70(4), 499-513. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Ali, M., Rahim, F., ... & Khan, K. M. (2018). Design, synthesis, and biological evaluation of novel 1, 3, 4-thiadiazole derivatives as potential antitumor agents against chronic myelogenous leukemia: Striking effect of nitrothiazole moiety. Molecules, 23(1), 53. [Link]

  • Gąsowska-Bajger, B., & Matysiak, J. (2020). Thiadiazole derivatives as anticancer agents. International journal of molecular sciences, 21(16), 5817. [Link]

  • El-Sayed, N. N. E., Al-Otaibi, A. M., & El-Gohary, N. S. (2021). SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1, 3, 4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. Universal Journal of Pharmaceutical Research, 6(4), 1-10. [Link]

  • Gürsoy, A., Karali, N., Ateeş, Ö., Özkırımlı, E., & Ötük, G. (2020). Synthesis and biological evaluation of novel 1, 3, 4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 70(4), 499-513. [Link]

  • Ion, A. E., Dinu, M., Targońska, S., Trifan, F., Bîrcă, A. C., Gałczyńska, K., ... & Mitu, M. A. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1735. [Link]

  • In vitro cytotoxicity (IC 50) a of complexes 1-3 and cisplatin toward different cancerous and noncancerous cells. ResearchGate. [Link]

  • IC50 of the compounds against the two cancer cell lines according to the MTT assay. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Oh, C. H. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2650. [Link]

  • Matysiak, J. (2018). Cytotoxic properties of 1, 3, 4-thiadiazole derivatives—a review. International journal of molecular sciences, 19(12), 3927. [Link]

  • Cytotoxicity (IC50) of the most active derivatives and cisplatin against WI38 cell line. ResearchGate. [Link]

  • Nguyen, T. T. H., Nguyen, T. H., Nguyen, H. T., & Le, T. H. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC advances, 11(48), 30205-30214. [Link]

  • Funt, D., Zięba, P., & Mikiciuk-Olasik, E. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Cancers, 15(15), 3915. [Link]

Sources

Binding affinity of thiadiazole sulfonamides vs carboxylates in enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Binding Affinity of Thiadiazole Sulfonamides vs. Carboxylates in Enzyme Inhibition

Introduction: The Central Role of Functional Groups in Drug Design

In the intricate world of drug discovery, the interaction between a small molecule and its target enzyme is the cornerstone of therapeutic intervention. The potency and specificity of an enzyme inhibitor are largely dictated by the functional groups that constitute its structure. Among the most prevalent and functionally significant of these are the thiadiazole sulfonamide and the carboxylate moieties. Both groups are masters of molecular recognition, capable of forming high-affinity interactions within an enzyme's active site, yet they achieve this through fundamentally different chemical strategies.

This guide provides a comparative analysis for researchers and drug development professionals on the binding characteristics of thiadiazole sulfonamides and carboxylates. We will delve into their distinct mechanisms of action, explore the structural and physicochemical properties that govern their binding affinity, and provide the experimental frameworks necessary to quantify and validate these critical interactions. Understanding the nuances between these two functional groups is not merely an academic exercise; it is a critical component of rational drug design, enabling the strategic optimization of lead compounds into effective therapeutics.

Part 1: Decoding Binding Affinity - A Primer on Key Metrics

Before comparing these two moieties, it is essential to establish a clear understanding of the quantitative measures used to describe inhibitor potency and binding affinity. While often used interchangeably in broader discussions, terms like IC₅₀, Kᵢ, and Kₐ have precise definitions.

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is an operational parameter that quantifies the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[1][2] It is a functional measure of an inhibitor's potency. However, IC₅₀ values are dependent on factors like substrate concentration, making direct comparisons between different experiments potentially misleading.[3][4]

  • Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the binding of an inhibitor to an enzyme.[3][4] It reflects the intrinsic binding affinity between the two molecules and is independent of substrate concentration (though its derivation depends on the mechanism of inhibition).[3][5] A lower Kᵢ value signifies a higher binding affinity and, therefore, a more potent inhibitor.[4] The Kᵢ is considered a more "pure" measure of affinity than the IC₅₀.[1]

  • Kₐ (Dissociation Constant): The Kₐ is a more general term for the dissociation constant, measuring the equilibrium between a protein-ligand complex and its dissociated components.[3] For enzyme inhibition, Kᵢ is the more specific and appropriate term.[3]

The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation , which allows for the conversion of IC₅₀ to Kᵢ, provided the mechanism of inhibition and the substrate concentration are known.[2]

Part 2: The Thiadiazole Sulfonamide - A Classic Zinc Binder

The primary sulfonamide (R-SO₂NH₂) is a cornerstone of medicinal chemistry, famously serving as the pharmacophore for the first antibacterial drugs.[6] When incorporated into a 1,3,4-thiadiazole ring, this moiety becomes a particularly potent and versatile inhibitor, especially for a class of enzymes known as metalloenzymes.

Mechanism of Action

The inhibitory power of the thiadiazole sulfonamide primarily stems from its ability to act as a potent zinc-binding group. In numerous metalloenzymes, such as the well-studied carbonic anhydrases (CAs) , a zinc ion (Zn²⁺) is a critical component of the catalytic machinery.[7][8]

The sulfonamide group, in its deprotonated (anionic) form (R-SO₂NH⁻), coordinates directly to the Zn²⁺ ion in the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion that is essential for catalysis, thereby shutting down the enzyme's function. This binding mimics the transition state of the natural enzymatic reaction.

Caption: Sulfonamide anion coordinating to the catalytic Zn²⁺ in a metalloenzyme.

This interaction is highly favorable, leading to very low inhibition constants (Kᵢ), often in the nanomolar to picomolar range for potent inhibitors of carbonic anhydrase isozymes.[7][8]

Structure-Activity Relationship (SAR)

The affinity of a thiadiazole sulfonamide inhibitor is not solely dependent on the sulfonamide group. The thiadiazole ring and its substituents play a crucial role in forming additional interactions (hydrogen bonds, van der Waals forces) with amino acid residues in the active site, significantly enhancing binding affinity and conferring isoform selectivity.[9][10] For example, derivatives of 1,3,4-thiadiazole-2-sulfonamide have been extensively studied, showing that modifications to the ring system can tune the inhibitory profile against different CA isozymes like hCA I, II, IX, and XII.[9][11]

Part 3: The Carboxylate - Master of Electrostatic and Hydrogen Bonding

The carboxylic acid functional group, and its conjugate base the carboxylate (R-COO⁻), is one of the most common motifs in biochemistry and drug design.[12] It is found in amino acids, fatty acids, and a vast number of therapeutic agents, where it serves as a critical anchor for binding to enzyme targets.

Mechanism of Action

Unlike the sulfonamide's reliance on metal coordination, the carboxylate group's inhibitory strategy is primarily based on forming strong ionic bonds (salt bridges) and hydrogen bonds. The negatively charged carboxylate is a superb hydrogen bond acceptor and is perfectly suited to interact with:

  • Positively Charged Residues: Arginine and lysine residues, which are positively charged at physiological pH, are common interaction partners in enzyme active sites. The guanidinium group of arginine can form a bidentate hydrogen bond with the carboxylate, creating a highly stable, charge-assisted interaction.

  • Metal Ions: Carboxylates can also coordinate with metal cofactors like Zn²⁺, Mg²⁺, or Ca²⁺, although the nature of this interaction differs from that of sulfonamides.[13]

  • Polar/Backbone Residues: The carboxylate can form hydrogen bonds with the side chains of polar amino acids (e.g., Serine, Threonine, Tyrosine) or with backbone amide hydrogens.

The binding mode of a carboxylate can be monodentate (one oxygen atom interacts) or bidentate (both oxygen atoms interact), a flexibility that can be crucial for optimizing affinity and function.[13] For instance, in β-lactamase enzymes, a highly conserved carboxylate-binding pocket is a key target for both antibiotics and inhibitors.[14]

Caption: Carboxylate group forming ionic and hydrogen bonds in an enzyme active site.

Part 4: Head-to-Head Comparison: A Tale of Two Binders

The choice between incorporating a thiadiazole sulfonamide or a carboxylate into a drug candidate depends on the target enzyme's active site architecture and the desired physicochemical properties of the final molecule.

FeatureThiadiazole SulfonamideCarboxylate
Primary Binding Mechanism Coordination to metal ions (especially Zn²⁺).Ionic bonding with basic residues (Arg, Lys); Hydrogen bonding.
Typical Target Class Metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases).Diverse; enzymes with cationic/polar pockets (e.g., Proteases, Kinases, β-Lactamases).[14][15]
Acidity (pKa) Less acidic (pKa of sulfonamide NH ≈ 10, can be lowered by substituents).[12]More acidic (pKa of carboxylic acid ≈ 4-5).
Charge at Phys. pH (∼7.4) Partially to fully anionic, depending on pKa.Fully anionic (deprotonated).
Bioisosterism Often used as a bioisostere for carboxylates to improve properties like cell permeability or metabolic stability.[12][16]Can be replaced by sulfonamides, tetrazoles, or other acidic groups.[12][16]
A Case Study in Bioisosterism

The concept of bioisosterism—replacing one functional group with another that retains similar biological activity—is powerfully illustrated by these two groups. In the development of angiotensin II receptor antagonists, replacing a carboxylic acid group with a sulfonamide group was shown to increase the drug's efficacy by a factor of three, with the IC₅₀ dropping from 275 nM to 100 nM.[16] This demonstrates that while their binding mechanisms are different, their ability to occupy similar binding pockets and produce a biological response can be comparable or, in some cases, improved upon substitution.

Part 5: Experimental Protocols for Quantifying Binding Affinity

Validating the binding affinity and mechanism of an inhibitor is a multi-step process requiring robust biophysical and biochemical assays. Here, we outline the core methodologies.

Protocol 1: IC₅₀ Determination via Enzymatic Assay

Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and inhibitor in an appropriate assay buffer.

  • Assay Setup: In a microplate, set up a series of reactions. Each well will contain a fixed concentration of enzyme and substrate.

  • Inhibitor Titration: Add the inhibitor to the wells in a serial dilution, creating a range of inhibitor concentrations (e.g., from 1 nM to 100 µM). Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Reaction Initiation & Monitoring: Initiate the reaction by adding the substrate (or enzyme). Monitor the formation of product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the inflection point of the curve.[1]

Protocol 2: Direct Affinity Measurement with Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding thermodynamics (Kₐ, ΔH, ΔS) and stoichiometry (n) of the inhibitor-enzyme interaction. ITC is a label-free technique that measures the heat released or absorbed during a binding event.[17][18][19]

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_Setup 1. Instrument Setup cluster_Titration 2. Titration cluster_Analysis 3. Data Analysis Syringe Load Syringe: Inhibitor Solution Injection Inject small aliquots of inhibitor into cell Syringe->Injection Cell Load Sample Cell: Enzyme Solution Cell->Injection Measure Measure heat change (ΔH) after each injection Injection->Measure Plot Plot heat change per mole of injectant vs. molar ratio Measure->Plot Fit Fit binding isotherm to determine Kₐ, ΔH, and n Plot->Fit

Caption: A simplified workflow for determining binding affinity using ITC.

Methodology:

  • Sample Preparation: Prepare precisely concentrated solutions of the enzyme and inhibitor in the same dialysis buffer to minimize heats of dilution.[20]

  • Instrument Setup: Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

  • Titration Experiment: Perform a series of small, sequential injections of the inhibitor into the enzyme solution. The instrument will measure the minute heat changes that occur upon binding.

  • Data Acquisition: A plot of heat change per injection versus the molar ratio of inhibitor to enzyme is generated.

  • Data Analysis: The resulting binding isotherm is fitted to a binding model to directly calculate the association constant (Kₐ, the inverse of Kₐ) and the enthalpy of binding (ΔH).

Protocol 3: Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)

Objective: To measure the real-time association (kₐ) and dissociation (kₐ) rates of the inhibitor-enzyme interaction, from which the equilibrium dissociation constant (Kₐ) can be calculated (Kₐ = kₐ/kₐ).

Methodology:

  • Chip Preparation: Immobilize the enzyme (ligand) onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a solution containing the inhibitor (analyte) at various concentrations across the chip surface.

  • Signal Detection: The SPR instrument detects changes in the refractive index at the chip surface as the inhibitor binds to the immobilized enzyme. This change is proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram.[21][22]

  • Association/Dissociation Phases: The sensorgram shows an association phase as the inhibitor binds and a dissociation phase when the inhibitor solution is replaced by buffer.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the rate constants (kₐ and kₐ). The Kₐ can be calculated from these rates or determined from a steady-state analysis where the response at equilibrium is plotted against the analyte concentration.[23]

Protocol 4: Structural Validation with X-ray Crystallography

Objective: To obtain a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, providing definitive proof of the binding mode and atomic-level details of the interactions.[24]

Methodology:

  • Co-crystallization: Grow crystals of the enzyme in the presence of a saturating concentration of the inhibitor. Alternatively, soak pre-grown enzyme crystals in a solution containing the inhibitor.[25]

  • Data Collection: Expose the co-crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern.

  • Structure Solution & Refinement: The diffraction pattern is processed to generate an electron density map. The atomic model of the enzyme-inhibitor complex is built into this map and refined to yield a final, high-resolution structure.

  • Interaction Analysis: The final structure is analyzed to visualize the precise orientation of the inhibitor in the active site and identify all key interactions (coordination bonds, hydrogen bonds, hydrophobic contacts) with the enzyme.[24][26]

Conclusion: Strategic Choices for Rational Design

The thiadiazole sulfonamide and the carboxylate represent two distinct yet highly effective strategies for achieving potent enzyme inhibition. The sulfonamide excels through its powerful coordination to catalytic metal ions, making it a privileged scaffold for inhibiting metalloenzymes. The carboxylate leverages the ubiquitous language of electrostatic and hydrogen-bonding interactions, granting it broader applicability across a wide range of enzyme classes.

The decision to use one over the other, or to replace one with the other as a bioisostere, is a nuanced choice driven by the specific architecture of the target's active site. A deep understanding of their respective binding mechanisms, coupled with rigorous experimental validation using techniques like ITC, SPR, and X-ray crystallography, empowers medicinal chemists to make informed decisions. This strategic approach moves beyond trial-and-error, paving the way for the rational design of inhibitors with optimized affinity, selectivity, and ultimately, therapeutic potential.

References

  • AAT Bioquest. (2020, July 22). What is the difference between Ki and IC50 in enzyme inhibition?Link

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Link

  • Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Link

  • Starin, W. T., et al. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Link

  • edX. (n.d.). IC50 Determination. Link

  • Goh, W. R., et al. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Link

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Link

  • Goh, W. R., et al. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. Link

  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Link

  • Schwartz, B. (2003, February 2). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Link

  • Di Trani, J., et al. (2019, October 29). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. Link

  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Link

  • Future Medicinal Chemistry. (2017, December 15). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Link

  • Starin, W. T., et al. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Link

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Link

  • Darras, F. H., & Pang, Y. P. (2017, August 5). On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity. Mayo Clinic. Link

  • Darras, F. H., & Pang, Y. P. (2017, August 5). On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity. PubMed. Link

  • ResearchGate. (2025, August 6). (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Link

  • Tandfonline. (2017, November 9). Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Link

  • Eid, E., et al. (2025, January 11). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. PMC. Link

  • The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Link

  • Prati, F., et al. (n.d.). Neutron and X-ray Crystal Structures of a Perdeuterated Enzyme Inhibitor Complex Reveal the Catalytic Proton Network of the Toho-1 β-Lactamase for the Acylation Reaction. PMC. Link

  • IUCr Journals. (n.d.). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Link

  • MDPI. (2021, November 23). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. Link

  • Taylor & Francis. (2014, March 25). Full article: Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[3][5][27]triazolo[3,4-b][5][17][27]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3. Link

  • PubMed. (2000, September 15). Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents?. Link

  • PubMed. (2002, July 26). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Link

  • MDPI. (2017, March 7). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Link

  • Al-Hourani, B. J. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Link

  • Ingenta Connect. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Link

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Link

  • ACS Publications. (2006, October 14). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. Link

  • CORE. (n.d.). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3. Link

  • Wikipedia. (n.d.). Enzyme inhibitor. Link

  • Queen's University Belfast. (2021, May 10). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Link

  • MDPI. (2019, November 14). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. Link

  • ResearchGate. (2025, August 6). Carbonic anhydrase inhibitors - Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? | Request PDF. Link

  • ResearchGate. (2019, August 28). Paired Carboxylic Acids in Enzymes and Their Role in Selective Substrate Binding, Catalysis, and Unusually Shifted pKa Values. Link

  • PubMed. (2000, August 15). Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays. Link

  • Takahashi, K. (n.d.). Structure and function studies on enzymes with a catalytic carboxyl group(s). PMC - NIH. Link

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Link

  • PubMed. (2010, December 15). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][3][5][17]thiadiazole-7-sulphonamides. Link

  • Taylor & Francis. (2010, June 16). Full article: Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Link

  • ACS Publications. (2020, June 10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Link

  • Frontiers. (2023, August 2). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Link

  • PMC. (n.d.). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Link

  • ACS Omega. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Link

  • Semantic Scholar. (2023, January 5). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate , designed for researchers and laboratory safety officers.

Chemical Identification & Safety Profile

Before initiating disposal, verify the identity of the substance.[1] There is a potential CAS registry discrepancy in literature for this specific ester; ensure your container matches the chemical structure below.

  • Chemical Name: Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate[2]

  • Common CAS Numbers: 59908-72-8 (User Provided) / 227958-69-2 (Common Commercial Isomer)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1]
  • Physical State: Solid (typically off-white to pale yellow powder)[1]

Hazard Assessment (GHS Classification)

Treat this compound as a Hazardous Substance . While specific toxicological data may be limited for this derivative, 1,3,4-thiadiazoles are generally classified as irritants and potential sensitizers.

Hazard ClassHazard StatementGHS Code
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.[1]H319
STOT - SE May cause respiratory irritation.[1]H335
Acute Toxicity Harmful if swallowed (Precautionary assumption).[1]H302

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this chemical in municipal trash or down the drain. It requires thermal destruction due to its nitrogen and sulfur content, which can generate toxic oxides (NOx, SOx) if not incinerated properly.

Compatibility Check
  • Incompatible With: Strong oxidizing agents, strong acids, and strong bases (esters hydrolyze; amines react).[1]

  • Segregation: Keep separate from oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Nitrile Gloves (Min 0.11mm)Prevents dermal absorption/irritation.[1]
Eye Chemical Safety GogglesProtects against dust ingress and accidental splashes.[1]
Respiratory N95 / P100 RespiratorRequired if handling open powder outside a fume hood.[1]
Body Lab Coat (Buttoned)Prevents contamination of personal clothing.

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.

Workflow A: Solid Waste (Pure Substance or Spills)

Use this protocol for expired chemicals, surplus powder, or spill cleanup residues.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate"[2]

    • Hazard Checkbox: Toxic, Irritant.[3][4]

  • Secondary Containment: Place the sealed container into your lab's designated "Solid Organic Waste" drum.

  • Final Disposal: This waste stream must be sent for High-Temperature Incineration at a permitted facility.

Workflow B: Liquid Waste (Solutions)

Use this protocol if the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate).

  • Solvent Compatibility: Ensure the solvent is compatible with the "Organic Solvents" waste stream (non-halogenated vs. halogenated).[1]

  • Collection: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").[1]

  • Rinsing: Triple rinse the original container with a small amount of compatible solvent and add rinsate to the waste carboy.[1]

  • Labeling: List the full chemical name as a constituent on the carboy tag. Do not use abbreviations.

Visual Decision Logic

The following diagram illustrates the segregation logic for this compound.

WasteSegregation Start Waste Generation: Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Powder, contaminated gloves, wipes) StateCheck->Solid Solid Liquid LIQUID WASTE (Dissolved in solvent) StateCheck->Liquid Liquid Pack Double Bag or HDPE Jar Solid->Pack SolventCheck Check Solvent Type (Halogenated vs Non-Halogenated) Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid Organic' Constituent: Methyl 5-amino-... Pack->LabelSolid LabelLiq Label: 'Hazardous Waste - Solvent' Add Constituent to Tag SolventCheck->LabelLiq Segregate Stream Disposal FINAL DISPOSAL: High-Temp Incineration LabelSolid->Disposal LabelLiq->Disposal

Figure 1: Decision tree for segregating thiadiazole waste streams to ensure regulatory compliance.

Emergency Procedures (Spills)

In the event of a spill during disposal:

  • Evacuate & Ventilate: If the spill is large (>50g) or airborne dust is visible, evacuate the immediate area.

  • PPE Up: Don nitrile gloves, goggles, and an N95 respirator.

  • Dry Clean-Up (Preferred):

    • Gently cover the spill with a damp paper towel to suppress dust.

    • Sweep up using a brush and dustpan dedicated to hazardous waste.

    • Place all material into a waste bag (Workflow A).

  • Wet Clean-Up: Wipe the surface with a soap/water solution. Collect wipes as solid waste.

  • Decontamination: Clean the area with water and detergent.

Regulatory Compliance (RCRA)

While this specific compound is not typically listed on the EPA's "P" or "U" lists (40 CFR 261.33) by name, it must be managed as Hazardous Waste due to its toxicity and irritant characteristics.

  • Waste Code Recommendation: If not ignitable/corrosive, use the general code for unlisted organic hazardous waste (often D000 or state-specific codes like California's 181 for "Other organic solids").

  • Lab Pack: The most compliant method for small lab quantities is to include it in a "Lab Pack" for incineration.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-5-methyl-1,3,4-thiadiazole (Analogous Structure). Retrieved from

  • BLD Pharm. (2025).[1] Product Safety: Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 227958-69-2). Retrieved from [1]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Santa Cruz Biotechnology. (2025).[1] 5-Amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester Data Sheet. Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.